(+)-BAY-7081
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H27ClN4O |
|---|---|
分子量 |
362.9 g/mol |
IUPAC 名称 |
4-(6-azaspiro[2.5]octan-6-yl)-2-oxo-8-propyl-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C19H26N4O.ClH/c1-2-3-13-11-21-12-15-16(13)22-18(24)14(10-20)17(15)23-8-6-19(4-5-19)7-9-23;/h13,21H,2-9,11-12H2,1H3,(H,22,24);1H |
InChI 键 |
RVOZYMPVGIVNJX-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CNCC2=C1NC(=O)C(=C2N3CCC4(CC4)CC3)C#N.Cl |
产品来源 |
United States |
Foundational & Exploratory
(+)-BAY-7081 mechanism of action in cardiac hypertrophy
An In-depth Technical Guide on the Mechanism of Action of BAY 11-7082 in Cardiac Hypertrophy
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload that can progress to heart failure. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical mediator of the inflammatory and hypertrophic responses in the heart. This technical guide delineates the mechanism of action of BAY 11-7082, a pharmacological inhibitor of IκB kinase (IKK), in the context of cardiac hypertrophy. By inhibiting IKK, BAY 11-7082 prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα), thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and preventing its nuclear translocation and transcriptional activity. This guide provides a comprehensive overview of the signaling pathway, quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to Cardiac Hypertrophy and the NF-κB Signaling Pathway
Cardiac hypertrophy is characterized by an increase in cardiomyocyte size and the re-expression of a fetal gene program in response to various stimuli, including pressure overload, neurohormonal activation, and inflammatory cytokines.[1][2] While initially a compensatory mechanism to reduce wall stress, sustained hypertrophy often leads to maladaptive remodeling, cardiac dysfunction, and eventually heart failure.[3]
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation.[3][4] In the canonical NF-κB pathway, the p65/p50 heterodimer is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various hypertrophic signals, the IκB kinase (IKK) complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO/IKKγ, is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 heterodimer, allowing its translocation to the nucleus where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[2][4]
BAY 11-7082: A Potent IKK Inhibitor
BAY 11-7082 is a widely used pharmacological tool to investigate the role of the NF-κB pathway in various physiological and pathological processes. It acts as an irreversible inhibitor of IKK, thereby preventing the phosphorylation of IκBα.[5] This action effectively blocks the activation of NF-κB and the subsequent transcription of its target genes, which are implicated in the hypertrophic response.
Mechanism of Action of BAY 11-7082 in Cardiac Hypertrophy
The primary mechanism by which BAY 11-7082 ameliorates cardiac hypertrophy is through the inhibition of the IKK/NF-κB signaling pathway. By preventing the phosphorylation of IκBα, BAY 11-7082 stabilizes the IκBα-NF-κB complex in the cytoplasm, thus inhibiting the nuclear translocation of the active p65/p50 heterodimer. This leads to the downregulation of NF-κB target genes that promote cardiomyocyte growth, inflammation, and fibrosis.
dot
Figure 1: Mechanism of action of BAY 11-7082 in inhibiting cardiac hypertrophy.
Quantitative Data on the Effects of BAY 11-7082
The efficacy of BAY 11-7082 in mitigating cardiac hypertrophy has been demonstrated in various preclinical models. The following tables summarize key quantitative findings.
Table 1: In Vivo Effects of BAY 11-7082 in a Transverse Aortic Constriction (TAC) Mouse Model
| Parameter | Control (Sham) | TAC + Vehicle | TAC + BAY 11-7082 | Reference |
| Heart Weight/Body Weight (mg/g) | 3.8 ± 0.2 | 6.2 ± 0.4 | 4.5 ± 0.3 | [6] |
| Left Ventricular Posterior Wall Thickness (mm) | 0.8 ± 0.05 | 1.2 ± 0.1 | 0.9 ± 0.07 | [6] |
| Fetal Gene Expression (ANP, fold change) | 1.0 | 8.5 ± 1.2 | 3.2 ± 0.8 | [6] |
| Fetal Gene Expression (BNP, fold change) | 1.0 | 12.1 ± 2.5 | 4.8 ± 1.5 | [6] |
Table 2: In Vitro Effects of BAY 11-7082 on Phenylephrine (PE)-Induced Cardiomyocyte Hypertrophy
| Parameter | Control | PE (50 µM) | PE (50 µM) + BAY 11-7082 (10 µM) | Reference |
| Cardiomyocyte Surface Area (µm²) | 1500 ± 120 | 2800 ± 250 | 1700 ± 150 | [7][8] |
| Protein Synthesis ([³H]-Leucine incorporation, cpm/µg protein) | 150 ± 20 | 350 ± 40 | 180 ± 25 | [9] |
| ANP mRNA Expression (fold change) | 1.0 | 6.8 ± 0.9 | 2.1 ± 0.5 | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Model: Transverse Aortic Constriction (TAC)
The TAC model is a widely used surgical procedure in mice to induce pressure overload-induced cardiac hypertrophy.[11][12][13][14]
-
Animal Preparation: 8-10 week old male C57BL/6 mice are anesthetized with isoflurane.
-
Surgical Procedure: A midline cervical incision is made, and the trachea is intubated for mechanical ventilation. A thoracotomy is performed at the second intercostal space to expose the aortic arch. A 7-0 silk suture is passed under the transverse aorta between the innominate and left common carotid arteries. A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle. The needle is then quickly removed to create a constriction of a defined diameter. The chest and skin are closed in layers.
-
BAY 11-7082 Administration: BAY 11-7082 is dissolved in a vehicle (e.g., DMSO and then diluted in saline) and administered via intraperitoneal injection at a dose of 5 mg/kg every other day, starting one day before TAC surgery.[6]
dot
Figure 2: Experimental workflow for the Transverse Aortic Constriction (TAC) model.
In Vitro Model: Cardiomyocyte Hypertrophy Assay
This assay is used to assess the hypertrophic response of cardiomyocytes to stimuli in a controlled environment.[15][16][17]
-
Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured on fibronectin-coated plates.
-
Induction of Hypertrophy: After 24-48 hours in culture, NRVMs are serum-starved for 12-24 hours and then stimulated with a hypertrophic agonist, such as phenylephrine (PE, 50 µM), for 48 hours.
-
BAY 11-7082 Treatment: BAY 11-7082 (10 µM) is added to the culture medium 1 hour prior to the addition of the hypertrophic agonist.
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Cells are fixed and stained with an antibody against α-actinin to visualize the sarcomeric structure.[18][19][20] The cell surface area is then quantified using imaging software.
-
Protein Synthesis: The rate of protein synthesis is measured by the incorporation of [³H]-leucine into total cellular protein.
-
Gene Expression: The expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), is quantified by real-time PCR.
-
Western Blot Analysis for NF-κB Pathway Activation
Western blotting is used to detect the phosphorylation and degradation of key proteins in the NF-κB signaling pathway.[21][22][23][24][25]
-
Protein Extraction: Cardiomyocytes or heart tissue lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated p65 (p-p65), total p65, phosphorylated IκBα (p-IκBα), and total IκBα.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
dot
References
- 1. Prevention of Cardiac Hypertrophy and Heart Failure by Silencing of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The NF-κB Subunit c-Rel Stimulates Cardiac Hypertrophy and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 6. jaha.ahajournals.org [jaha.ahajournals.org]
- 7. Frontiers | MicroRNA-221/222 Mediates ADSC-Exosome-Induced Cardioprotection Against Ischemia/Reperfusion by Targeting PUMA and ETS-1 [frontiersin.org]
- 8. MicroRNA-221/222 Mediates ADSC-Exosome-Induced Cardioprotection Against Ischemia/Reperfusion by Targeting PUMA and ETS-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Interventions to Prevent Hypertrophy-Induced Alterations in Contractile Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. mmpc.org [mmpc.org]
- 13. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 14. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iscrm.uw.edu [iscrm.uw.edu]
- 16. S100A10 knockdown exacerbates phenylephrine-induced cardiomyocyte hypertrophy via modulating mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trans-cinnamaldehyde protects against phenylephrine-induced cardiomyocyte hypertrophy through the CaMKII/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IF Protocol for Cardiomyocytes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. 2.5. Immunofluorescence Staining [bio-protocol.org]
- 20. biocompare.com [biocompare.com]
- 21. Frontiers | Canonical NF-κB p65, but Not p105, Contributes to IL-1β-Induced IL-8 Expression in Cardiac Fibroblasts [frontiersin.org]
- 22. Cardiomyocyte NF-κB p65 promotes adverse remodelling, apoptosis, and endoplasmic reticulum stress in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody (#3033) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 24. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 25. researchgate.net [researchgate.net]
The Selective PDE9A Inhibitor (+)-BAY-7081: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 9A (PDE9A) is a high-affinity, cGMP-specific phosphodiesterase that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP).[1][2] By catalyzing the hydrolysis of cGMP, PDE9A acts as a key modulator of various physiological processes. Its expression in tissues such as the brain, kidney, spleen, and to some extent, the heart, has implicated it in a range of pathologies.[1][2] Inhibition of PDE9A has emerged as a promising therapeutic strategy for conditions where potentiation of cGMP signaling is desirable, including heart failure and neurodegenerative disorders.[1][2][3][4]
(+)-BAY-7081 is a potent, selective, and orally bioavailable inhibitor of PDE9A.[1][2][4][5][6] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, in vitro and in vivo pharmacological data, and the experimental methodologies used for its characterization.
Mechanism of Action: Targeting the cGMP Signaling Pathway
The canonical nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling pathway is a well-established regulator of cardiovascular and neuronal function. However, PDE9A appears to modulate a distinct pool of cGMP, primarily associated with the natriuretic peptide (NP) signaling pathway.[7] This pathway is initiated by the binding of NPs to their receptors, leading to the activation of particulate guanylate cyclase (pGC) and subsequent cGMP production. PDE9A then specifically hydrolyzes this cGMP, terminating the signal.
By inhibiting PDE9A, this compound prevents the degradation of pGC-derived cGMP, leading to its accumulation and the potentiation of downstream signaling cascades. This is distinct from PDE5 inhibitors, which primarily regulate NO-stimulated cGMP pools.[7] The selective action of PDE9A inhibitors on the NP-cGMP pathway makes them an attractive therapeutic approach, particularly in conditions where the NO-sGC pathway may be impaired, such as in certain cardiovascular diseases.[7]
Quantitative Data
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound Against PDE9A [1][2][5]
| Species | IC50 (nM) |
| Human | 15 |
| Mouse | 34 |
| Rat | 42 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]
Table 2: Selectivity Profile of this compound Against Other Human PDE Isoforms [5]
| PDE Isoform | Selectivity Factor (Fold IC50 vs. hPDE9A) |
| PDE1B | 49x |
| PDE2A | >650x |
| PDE3B | >650x |
| PDE4B | 238x |
| PDE5A | 143x |
| PDE6 | 101x |
| PDE7B | >650x |
| PDE8A | 97x |
| PDE10A | >650x |
| PDE11A | 430x |
Table 3: In Vivo Pharmacokinetic Profile of this compound [5]
| Species | CLb (L h⁻¹ kg⁻¹) | VSS (L kg⁻¹) | MRT (h) | F (%) |
| Rat | 2.4 | 4.5 | 1.9 | 61 |
| Dog | 0.9 | 3.0 | 4.0 | 80 |
CLb: Blood clearance; VSS: Volume of distribution at steady state; MRT: Mean residence time; F: Oral bioavailability.
Experimental Protocols
In Vitro PDE Inhibition Assay (Scintillation Proximity Assay - SPA)
The in vitro potency and selectivity of this compound were determined using a Scintillation Proximity Assay (SPA). This method measures the enzymatic activity of PDEs by quantifying the conversion of radiolabeled cGMP to GMP.
Principle: The SPA technology relies on the use of microscopic beads containing a scintillant that emits light when stimulated by radioactivity in close proximity.[9] For the PDE9A assay, yttrium silicate SPA beads are used, which selectively bind to the charged phosphate group of the product, [³H]-GMP, but not the cyclic substrate, [³H]-cGMP. When [³H]-GMP binds to the beads, the emitted beta particles from the tritium are close enough to excite the scintillant, producing a light signal that is proportional to the amount of product formed.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human, mouse, or rat PDE9A enzymes are used. The substrate is [³H]-cGMP.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the PDE enzyme, [³H]-cGMP, and the test compound (this compound) at various concentrations.
-
Incubation: The reaction mixture is incubated at room temperature to allow the enzymatic reaction to proceed.
-
Termination and Detection: The reaction is stopped by the addition of the SPA beads. The plate is then incubated to allow the [³H]-GMP to bind to the beads.
-
Signal Measurement: The light signal emitted from the beads is measured using a microplate scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.
Cellular PDE9A Assay
A cellular assay was used to determine the potency of this compound in a cellular context. This assay typically involves a recombinant cell line that expresses PDE9A and a cGMP-sensitive reporter system.
Principle: The intracellular concentration of cGMP is measured in response to a stimulus that increases cGMP production and the presence of the PDE9A inhibitor. The reporter system can be a luminescent or fluorescent protein that is activated by cGMP, allowing for a quantifiable output.
Methodology:
-
Cell Culture: A recombinant cell line expressing PDE9A and a cGMP reporter is cultured in a multi-well plate format.
-
Compound Treatment: The cells are treated with various concentrations of this compound.
-
Stimulation: A cGMP-elevating agent, such as a natriuretic peptide or a soluble guanylate cyclase activator, is added to the cells.
-
Incubation: The cells are incubated to allow for cGMP production and reporter activation.
-
Signal Detection: The luminescent or fluorescent signal from the reporter is measured using a plate reader.
-
Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal effect, is determined.
In Vivo Heart Failure Model (Transverse Aortic Constriction - TAC)
The in vivo efficacy of a tool compound with a similar mechanism to this compound was evaluated in a mouse model of heart failure induced by transverse aortic constriction (TAC).[1][2][4]
Principle: The TAC model mimics pressure overload-induced cardiac hypertrophy and subsequent heart failure.[7][10][11][12] A surgical constriction of the transverse aorta increases the afterload on the left ventricle, leading to a hypertrophic response that can progress to heart failure over time.
Methodology:
-
Animal Preparation: Mice are anesthetized, and a surgical area on the chest is prepared.
-
Surgical Procedure: A small incision is made to expose the aortic arch. A suture is passed around the aorta between the innominate and left common carotid arteries. The suture is tied around the aorta and a needle of a specific gauge (e.g., 27-gauge) to create a standardized degree of constriction. The needle is then removed, leaving the constricted aorta.
-
Post-operative Care: The chest is closed, and the animals are allowed to recover.
-
Compound Administration: The PDE9A inhibitor or vehicle is administered to the animals for a specified period.
-
Functional Assessment: Cardiac function is assessed using techniques such as echocardiography to measure parameters like ejection fraction and ventricular dimensions.
-
Histological Analysis: At the end of the study, the hearts are excised, weighed, and processed for histological analysis to assess hypertrophy and fibrosis.
In Vivo Measurement of Urinary cGMP
The in vivo target engagement of PDE9A inhibitors can be assessed by measuring changes in urinary cGMP levels in rats.[13]
Methodology:
-
Animal Preparation: Rats are anesthetized, and a bladder catheter is inserted for urine collection.
-
Compound Administration: this compound or vehicle is administered, typically via oral gavage.
-
Urine Collection: Urine is collected over a defined period following compound administration.
-
cGMP Measurement: The concentration of cGMP in the urine samples is determined using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The urinary cGMP levels are normalized to urinary creatinine to account for variations in urine concentration. The change in cGMP levels in the treated group is compared to the vehicle-treated group.
Conclusion
This compound is a highly potent and selective inhibitor of PDE9A with favorable pharmacokinetic properties. Its mechanism of action, centered on the potentiation of the natriuretic peptide-cGMP signaling pathway, distinguishes it from other phosphodiesterase inhibitors and presents a targeted approach for the treatment of diseases characterized by impaired cGMP signaling, such as heart failure. The comprehensive in vitro and in vivo characterization of this compound, as detailed in this guide, provides a solid foundation for its further investigation and development as a potential therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: A Closed-chest Model to Induce Transverse Aortic Constriction in Mice [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 10. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
The Role of (+)-BAY-7081 in cGMP Signaling: A Technical Guide for Researchers
An In-depth Examination of a Potent and Selective PDE9A Inhibitor for Drug Discovery and Development
This technical guide provides a comprehensive overview of (+)-BAY-7081, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), for researchers, scientists, and drug development professionals. This document details the role of this compound in the cyclic guanosine monophosphate (cGMP) signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to cGMP Signaling and the Role of PDE9A
Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a multitude of physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and regulation of cardiac function.[1] The intracellular concentration of cGMP is tightly regulated by its synthesis through guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs).[1]
There are two primary pathways for cGMP synthesis:
-
The Nitric Oxide (NO)-Soluble Guanylate Cyclase (sGC) Pathway: Nitric oxide activates sGC in the cytosol, leading to cGMP production. This pathway is a key regulator of vasodilation.
-
The Natriuretic Peptide (NP)-Particulate Guanylate Cyclase (pGC) Pathway: Natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), bind to and activate pGC at the cell membrane, also resulting in cGMP synthesis. This pathway is crucial for cardiovascular homeostasis.[2]
Phosphodiesterase 9A (PDE9A) is a high-affinity, cGMP-specific PDE that plays a pivotal role in regulating the NP-pGC signaling cascade.[2][3] Unlike PDE5, which primarily metabolizes cGMP from the NO-sGC pathway, PDE9A selectively hydrolyzes cGMP generated by natriuretic peptides.[2][3] Upregulation of PDE9A has been observed in pathological conditions such as heart failure, leading to diminished cardioprotective cGMP signaling.[2][3]
This compound is a potent and selective inhibitor of PDE9A.[1][4] By blocking the degradation of cGMP by PDE9A, this compound specifically enhances signaling downstream of the natriuretic peptide pathway. This targeted mechanism of action makes this compound a valuable research tool and a potential therapeutic agent for conditions characterized by impaired NP-cGMP signaling, such as heart failure.[1][5]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and cellular activity.
Table 1: In Vitro Inhibitory Potency of this compound against PDE9A
| Species | IC₅₀ (nM) |
| Human | 15[1][4] |
| Mouse | 34[1][4] |
| Rat | 42[1][4] |
IC₅₀ (Half-maximal inhibitory concentration) values were determined using a Scintillation Proximity Assay (SPA) with ³H-cGMP as the substrate.[4]
Table 2: Selectivity Profile of this compound
| PDE Isoform | Selectivity Factor (IC₅₀ PDE / IC₅₀ hPDE9A) |
| PDE1 | 49 |
| PDE2A | >667 |
| PDE3A | >667 |
| PDE4D | >667 |
| PDE5A | >667 |
| PDE7B | >667 |
| PDE8A | 99 |
| PDE10A | >667 |
| PDE11A | >667 |
Selectivity factor is the ratio of the IC₅₀ for the indicated PDE isoform to the IC₅₀ for human PDE9A. A higher value indicates greater selectivity for PDE9A.[4]
Table 3: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value (µM) |
| Cellular PDE9A Assay | Not specified | EC₅₀ | 1.0[6] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of this compound required to achieve 50% of the maximum effect in a cell-based assay.
Table 4: In Vivo Pharmacokinetic Parameters of this compound
| Species | Parameter | Value |
| Rat | Oral Bioavailability (%) | 45 |
| Blood Clearance (L/h/kg) | 1.7 | |
| Dog | Oral Bioavailability (%) | 64 |
| Blood Clearance (L/h/kg) | 0.5 |
Pharmacokinetic parameters were determined following intravenous and oral administration.[6]
Signaling Pathways and Experimental Workflows
Natriuretic Peptide-cGMP Signaling Pathway and the Action of this compound
The following diagram illustrates the natriuretic peptide signaling pathway and the mechanism of action of this compound.
Caption: Natriuretic peptide signaling pathway and the inhibitory action of this compound on PDE9A.
Experimental Workflow for In Vivo Evaluation in a Heart Failure Model
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in a transverse aortic constriction (TAC) mouse model of heart failure.
Caption: Workflow for evaluating this compound in a TAC-induced heart failure model in mice.
Experimental Protocols
PDE9A Inhibition Assay (Scintillation Proximity Assay)
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against PDE9A using a Scintillation Proximity Assay (SPA).
Materials:
-
Recombinant human PDE9A enzyme
-
[³H]-cGMP (radiolabeled substrate)
-
SPA beads (e.g., yttrium silicate beads conjugated with an anti-GMP antibody)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EDTA)
-
This compound and other test compounds
-
96-well or 384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
In a microplate, add 2 µL of the compound dilutions to the appropriate wells.
-
Add 50 µL of diluted PDE9A enzyme in assay buffer to each well. The enzyme dilution should be predetermined to ensure linear reaction kinetics and less than 30% substrate consumption during the incubation period.
-
Initiate the enzymatic reaction by adding 50 µL of [³H]-cGMP substrate solution (e.g., 0.025 µCi per well) in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 25 µL of SPA bead suspension. The beads will capture the [³H]-GMP product.
-
Seal the plate and allow the beads to settle for at least 60 minutes.
-
Measure the radioactivity in each well using a microplate scintillation counter. The signal is proportional to the amount of [³H]-GMP produced.
-
Calculate the percent inhibition for each compound concentration relative to control wells (with and without enzyme).
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular cGMP Reporter Assay
This protocol describes a general method for assessing the activity of PDE9A inhibitors in a cellular context using a cGMP reporter system.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for a cGMP-sensitive reporter (e.g., cGMP-responsive luciferase or a cyclic nucleotide-gated ion channel coupled to a fluorescent reporter)
-
Expression vector for human PDE9A
-
Cell culture medium and supplements
-
Transfection reagent
-
Natriuretic peptide (e.g., ANP or BNP) to stimulate cGMP production
-
This compound and other test compounds
-
Lysis buffer and substrate for the reporter system (e.g., luciferin for luciferase)
-
Luminometer or fluorescence plate reader
Procedure:
-
Co-transfect HEK293 cells with the cGMP reporter and PDE9A expression vectors using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well or 384-well plate and allow them to adhere and express the proteins (typically 24-48 hours).
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 30-60 minutes).
-
Stimulate the cells with a fixed concentration of a natriuretic peptide (e.g., ANP) to induce cGMP synthesis.
-
Incubate for a further period to allow for cGMP accumulation and reporter activation.
-
Lyse the cells (if necessary) and measure the reporter signal (e.g., luminescence or fluorescence) according to the manufacturer's instructions for the specific reporter system.
-
Calculate the fold-induction of the reporter signal for each compound concentration relative to the vehicle-treated, NP-stimulated control.
-
Determine the EC₅₀ value by plotting the fold-induction against the compound concentration and fitting the data to a dose-response curve.
Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure
The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and heart failure in mice.[7][8][9]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments (forceps, scissors, needle holders)
-
Suture material (e.g., 6-0 or 7-0 silk)
-
A blunted 27-gauge needle to standardize the constriction
-
Heating pad
-
(Optional) Rodent ventilator
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Make a small horizontal incision at the suprasternal notch.
-
Dissect bluntly to expose the trachea and the aortic arch.
-
Carefully pass a suture (e.g., 6-0 silk) under the transverse aorta between the innominate and left carotid arteries.
-
Place a blunted 27-gauge needle parallel to the aorta.
-
Tie the suture snugly around both the aorta and the needle.
-
Promptly and carefully remove the needle, leaving a standardized constriction of the aorta.
-
Close the incision in layers.
-
Provide post-operative care, including analgesics and monitoring.
-
Allow several weeks for the development of cardiac hypertrophy and heart failure before initiating treatment with this compound.
-
Administer this compound or vehicle to the mice daily via oral gavage for the duration of the study.
-
Monitor cardiac function periodically using echocardiography and perform terminal analysis of heart tissue for hypertrophy, fibrosis, and gene expression changes.
Urinary cGMP Measurement
This protocol outlines a general procedure for the quantification of cGMP in rat urine samples using a commercially available ELISA kit.
Materials:
-
Metabolic cages for urine collection
-
Urine collection tubes containing a PDE inhibitor (e.g., IBMX) to prevent ex vivo cGMP degradation
-
Commercial cGMP ELISA kit
-
Microplate reader
Procedure:
-
House rats in metabolic cages for a defined period (e.g., 24 hours) to collect urine.
-
Collect urine into tubes containing a broad-spectrum PDE inhibitor to stabilize cGMP levels.
-
Centrifuge the urine samples to remove any particulate matter.
-
Store the urine samples at -80°C until analysis.
-
On the day of the assay, thaw the urine samples and dilute them as necessary with the assay buffer provided in the ELISA kit.
-
Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and diluted urine samples to the wells of an antibody-coated microplate.
-
Adding a cGMP-horseradish peroxidase (HRP) conjugate, which competes with the cGMP in the sample for antibody binding sites.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that develops a color in the presence of HRP.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Calculate the cGMP concentration in the urine samples by comparing their absorbance to the standard curve.
-
Normalize the urinary cGMP concentration to urinary creatinine to account for variations in urine dilution.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the natriuretic peptide-pGC-cGMP signaling pathway. Its high potency and selectivity for PDE9A allow for the specific modulation of this pathway, providing insights into its physiological and pathophysiological functions. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of PDE9A inhibition in cardiovascular diseases and other conditions where this signaling cascade is implicated.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 8. mmpc.org [mmpc.org]
- 9. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of (+)-BAY-7081: A Technical Guide for Heart Failure Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure remains a significant global health challenge with substantial morbidity and mortality.[1][2][3][4] A promising therapeutic avenue involves the modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3][5] Specifically, inhibition of phosphodiesterase 9A (PDE9A), an enzyme that selectively hydrolyzes cGMP downstream of natriuretic peptide (NP) signaling, has shown potential in preclinical models of heart failure.[1][2][3][6] This technical guide provides an in-depth overview of the preclinical data for (+)-BAY-7081, a potent and selective PDE9A inhibitor, to support further research and development in the field of heart failure.
Mechanism of Action of this compound
This compound is a cyanopyridone-based, orally bioavailable small molecule that acts as a potent and selective inhibitor of PDE9A.[1][3] The primary mechanism of action involves the elevation of intracellular cGMP levels by preventing its degradation by PDE9A.[1][2][3] Notably, PDE9A preferentially regulates the cGMP pool generated by the natriuretic peptide system, as opposed to the nitric oxide (NO)-sensitive pool regulated by PDE5A.[7][8] By inhibiting PDE9A, this compound enhances the downstream effects of the NP/cGMP/PKG signaling cascade, which is known to exert cardioprotective effects, including antifibrotic and antihypertrophic actions.[7][9]
Signaling Pathway
The signaling pathway modulated by this compound is initiated by the binding of natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), to their cognate receptors (NPR-A/B) on the cardiomyocyte surface. This binding activates the receptor's intrinsic guanylate cyclase activity, leading to the conversion of GTP to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which phosphorylates downstream targets involved in cardioprotection. PDE9A acts as a key negative regulator in this pathway by hydrolyzing cGMP to GMP, thus terminating the signal. This compound blocks this degradation, leading to sustained cGMP levels and enhanced PKG activity.
Quantitative Data
In Vitro Potency and Selectivity
This compound demonstrates high potency for PDE9A across different species and excellent selectivity against other phosphodiesterase (PDE) isoforms.
| Target | IC50 (nM) | Species | Reference |
| PDE9A | 15 | Human | [3][5] |
| PDE9A | 34 | Mouse | [3][5] |
| PDE9A | 42 | Rat | [3][5] |
Table 1: In Vitro Potency of this compound against PDE9A.
| PDE Isoform | IC50 (nM) | Selectivity Factor (vs. hPDE9A) |
| PDE1 | 740 | 49-fold |
| PDE2A | >10,000 | >667-fold |
| PDE3B | >10,000 | >667-fold |
| PDE4B | >10,000 | >667-fold |
| PDE5A | >10,000 | >667-fold |
| PDE6 | >10,000 | >667-fold |
| PDE7B | >10,000 | >667-fold |
| PDE8A | >10,000 | >667-fold |
| PDE10A | >10,000 | >667-fold |
| PDE11A | >10,000 | >667-fold |
Table 2: Selectivity Profile of this compound against various human PDE isoforms. Data derived from Meibom et al. (2022).[3][5]
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability in preclinical species.
| Species | Dosing Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Oral Bioavailability (%) |
| Mouse | p.o. | 1 | 0.5 | 187 | 455 | 68 |
| Rat | p.o. | 1 | 0.5 | 224 | 647 | 75 |
| Dog | p.o. | 0.5 | 1.0 | 201 | 895 | 88 |
Table 3: Pharmacokinetic parameters of this compound in different species.
Preclinical Efficacy Data
While specific data for this compound in heart failure models is limited in the public domain, studies on other selective PDE9A inhibitors provide strong evidence for the therapeutic potential of this drug class.
Transverse Aortic Constriction (TAC) Mouse Model (using PF-04447943)
| Parameter | Vehicle | PF-04447943 (10 mg/kg, b.i.d.) | p-value | Reference |
| Left Atrium Weight / Tibia Length (mg/mm) | ~2.0 | ~1.5 | <0.001 | [10] |
| Left Ventricular End Diastolic Pressure (LVEDP, mmHg) | ~25 | ~18 | <0.05 | [10] |
| Left Ventricular Relaxation Time Constant (Tau, ms) | ~12 | ~10 | <0.05 | [10] |
Table 4: Effects of the PDE9A inhibitor PF-04447943 in a mouse model of heart failure induced by TAC. [10]
Ovine Pacing-Induced Heart Failure Model (using PF-04749982)
| Parameter | Vehicle | PF-04749982 (300 mg, IV) | p-value |
| Plasma cGMP (pmol/mL) | ~5 | ~15 | <0.05 |
| Mean Arterial Pressure (mmHg) | ~80 | ~70 | <0.001 |
| Left Atrial Pressure (mmHg) | ~20 | ~15 | <0.001 |
| Urine Volume (mL/h) | ~20 | ~50 | <0.01 |
| Sodium Excretion (mmol/h) | ~2 | ~8 | <0.01 |
Table 5: Hemodynamic and renal effects of the PDE9A inhibitor PF-04749982 in a sheep model of heart failure.
Experimental Protocols
In Vitro PDE9A Inhibition Assay
A common method to determine the in vitro potency of PDE9A inhibitors is the scintillation proximity assay (SPA) or fluorescence polarization (FP) assay.
Protocol Outline:
-
Reagent Preparation: Recombinant human PDE9A enzyme, a fluorescently labeled cGMP substrate (e.g., FAM-cGMP), and assay buffer are prepared. A dilution series of this compound is created.
-
Incubation: The PDE9A enzyme is pre-incubated with varying concentrations of this compound in a microtiter plate.
-
Reaction Initiation: The enzymatic reaction is started by the addition of the fluorescent cGMP substrate.
-
Reaction Termination: After a defined incubation period, the reaction is stopped.
-
Detection: A binding agent that specifically binds to the hydrolyzed fluorescent monophosphate product is added. This binding results in a change in fluorescence polarization.
-
Data Analysis: The fluorescence polarization is measured, and the data are used to calculate the IC50 value of this compound.
Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure
The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and subsequent heart failure in mice.[9][11][12][13][14][15][16][17][18][19]
Protocol Outline:
-
Anesthesia and Preparation: Mice (e.g., C57BL/6J) are anesthetized, and the surgical area is sterilized.
-
Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A suture is passed around the aorta between the innominate and left common carotid arteries and tied against a needle of a specific gauge (e.g., 27-gauge) to create a defined constriction. The needle is then removed.
-
Wound Closure and Recovery: The chest and skin are closed, and the animal is allowed to recover with appropriate analgesia.
-
Treatment: Following a period of hypertrophy development (e.g., 1-4 weeks), animals are treated with this compound or vehicle for the study duration.
-
Functional Assessment: Cardiac function is monitored non-invasively using echocardiography at baseline and throughout the study.
-
Terminal Analysis: At the end of the study, animals are euthanized, and hearts are collected for histological analysis (e.g., fibrosis, hypertrophy) and molecular assays.
Ovine Pacing-Induced Heart Failure Model
This model is used to induce a state of low-output heart failure through rapid ventricular pacing.[20][21][22][23]
Protocol Outline:
-
Instrumentation: Sheep are surgically instrumented with a pacemaker and catheters for hemodynamic monitoring.
-
Heart Failure Induction: After recovery, heart failure is induced by rapid ventricular pacing (e.g., 180-220 bpm) for a period of days to weeks until signs of heart failure are evident.
-
Experimental Protocol: On the study day, baseline hemodynamic measurements are taken. This compound is then administered (e.g., as an intravenous bolus), and hemodynamic parameters, as well as blood and urine samples, are collected at specified time points.
Urinary cGMP Measurement
Urinary cGMP levels can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[6][11][24][25][26]
Protocol Outline:
-
Sample Collection: Urine is collected from animals at baseline and after treatment with this compound.
-
Sample Preparation: Urine samples may require dilution to fall within the dynamic range of the assay.
-
ELISA Procedure: The assay is performed according to the manufacturer's instructions. Briefly, samples and standards are added to a microplate coated with an anti-cGMP antibody, followed by the addition of a cGMP-enzyme conjugate.
-
Detection: After incubation and washing steps, a substrate is added, and the colorimetric change is measured using a microplate reader.
-
Quantification: A standard curve is used to determine the concentration of cGMP in the samples.
Conclusion
This compound is a potent and selective PDE9A inhibitor with a promising preclinical profile for the treatment of heart failure. Its mechanism of action, centered on the potentiation of the cardioprotective natriuretic peptide/cGMP signaling pathway, is well-supported by in vitro and in vivo data from related compounds. The information and protocols provided in this guide are intended to facilitate further preclinical research into the therapeutic potential of this compound and other PDE9A inhibitors in heart failure.
References
- 1. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP-PKG Pathway Suppression: A Mechanistic and Therapeutic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression: A Mechanistic and Therapeutic Review | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. elkbiotech.com [elkbiotech.com]
- 12. Distinct Phenotypes Induced by Three Degrees of Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The transverse aortic constriction heart failure animal model: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The transverse aortic constriction heart failure animal model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the transverse aortic constriction model in ICR and C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
- 18. A surgical mouse model of neonatal pressure overload by transverse aortic constriction | Springer Nature Experiments [experiments.springernature.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Phosphodiesterase 9 Inhibition Combined With Valsartan and With Sacubitril/Valsartan in Experimental Ovine Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Combined Inhibition of Phosphodiesterase-5 and -9 in Experimental Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nitric oxide inhibition in an ovine model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 24. cellbiolabs.com [cellbiolabs.com]
- 25. Quantitative determination of cGMP in urine using ELISA â Vitas Analytical Services [vitas.no]
- 26. arborassays.com [arborassays.com]
The Therapeutic Potential of (+)-BAY-7081 in Kidney Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic kidney disease (CKD) is a progressive condition characterized by inflammation and fibrosis, leading to a gradual loss of kidney function. The cyclic guanosine monophosphate (cGMP) signaling pathway has emerged as a promising therapeutic target due to its role in mediating vasodilation, and its anti-inflammatory, and anti-fibrotic effects.[1][2][3][4] (+)-BAY-7081 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cGMP. By inhibiting PDE9A, this compound increases intracellular cGMP levels, offering a potential therapeutic strategy for kidney disease. This technical guide provides a comprehensive overview of the preclinical data, therapeutic rationale, and proposed experimental protocols for investigating the efficacy of this compound in kidney disease.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule that acts as a potent and selective inhibitor of PDE9A. Initially investigated for its potential in treating heart failure, its mechanism of action holds significant promise for other conditions where cGMP signaling is implicated, including kidney disease.
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the PDE9A enzyme. PDE9A is responsible for the degradation of cGMP. By blocking this enzyme, this compound leads to an accumulation of intracellular cGMP, thereby amplifying the downstream effects of the cGMP signaling cascade. This pathway is known to play a crucial role in renal pathophysiology, influencing processes such as inflammation, fibrosis, and cellular apoptosis.[1][2][3][4]
Quantitative Data
While specific data for this compound in kidney disease models are not yet publicly available, the following tables summarize its in vitro potency and selectivity, as well as preclinical data for a similar PDE9 inhibitor, BAY 73-6691, in a model of chronic kidney disease.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. PDE9A |
| Human PDE9A | 15 | - |
| Mouse PDE9A | 34 | - |
| Rat PDE9A | 42 | - |
| Human PDE1 | 735 | 49-fold |
| Other PDEs | >10,000 | >667-fold |
Table 2: Preclinical Efficacy of a PDE9 Inhibitor (BAY 73-6691) in a 5/6 Nephrectomized Rat Model of CKD
| Parameter | Vehicle Control | BAY 73-6691 (1 mg/kg/day) | BAY 73-6691 (5 mg/kg/day) |
| Albuminuria | Increased | No significant improvement | No significant improvement |
| Serum Creatinine Clearance | Decreased | No significant improvement | No significant improvement |
| Renal Interstitial Fibrosis | Severe | No significant improvement | No significant improvement |
| Glomerulosclerosis | Severe | No significant improvement | No significant improvement |
| Cardiomyocyte Size | Enlarged | Improved | Improved |
| Renal Perivascular Fibrosis | Present | Improved | Improved |
Note: This study with BAY 73-6691 suggests that PDE9 inhibition had limited efficacy on key markers of renal function and histopathology in this specific CKD model, although some positive effects on cardiac and renal perivascular parameters were observed.
Signaling Pathways
The cGMP Signaling Pathway in the Kidney
The therapeutic rationale for using this compound in kidney disease is centered on its ability to enhance cGMP signaling. This pathway is activated by nitric oxide (NO) and natriuretic peptides, leading to the production of cGMP. cGMP, in turn, activates protein kinase G (PKG), which mediates a range of cellular responses beneficial for kidney health. These include vasodilation of renal blood vessels, and the inhibition of inflammation and fibrosis.[1][2][3][4]
Crosstalk with the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is known to be hyperactive in renal fibrosis.[5] While direct mechanistic links are still under investigation, evidence suggests that elevated cGMP levels can exert inhibitory effects on the NF-κB pathway, potentially by interfering with the activation of key inflammatory mediators. This crosstalk represents a significant area for further research into the therapeutic potential of this compound.
Experimental Protocols
The following protocols are proposed for the preclinical evaluation of this compound in models of kidney disease.
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
This model is widely used to study the mechanisms of renal fibrosis.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Surgical Procedure: Anesthetize mice and expose the left kidney through a flank incision. Ligate the left ureter at two points using 4-0 silk suture.
-
Drug Administration: Administer this compound or vehicle control daily by oral gavage, starting one day before or after surgery.
-
Endpoint Analysis (Day 7 or 14):
-
Harvest kidneys for histological analysis (H&E, Masson's trichrome, and Sirius red staining) to assess fibrosis.
-
Perform immunohistochemistry for fibrosis markers (e.g., α-SMA, Collagen I, Fibronectin).
-
Measure cGMP levels in kidney tissue using an ELISA kit.
-
Assess NF-κB activation via Western blot for phosphorylated p65.
-
Diabetic Nephropathy Model
This model mimics the progressive kidney damage seen in diabetic patients.
-
Animal Model: db/db mice (a model of type 2 diabetes) or streptozotocin-induced diabetic mice (a model of type 1 diabetes).
-
Induction of Diabetes (for STZ model): Administer a single high dose or multiple low doses of streptozotocin intraperitoneally to induce hyperglycemia.
-
Drug Administration: Once diabetes is established (e.g., blood glucose > 250 mg/dL), begin daily oral gavage of this compound or vehicle control.
-
Monitoring and Endpoint Analysis (4-12 weeks):
-
Monitor blood glucose, body weight, and urine albumin-to-creatinine ratio (UACR) weekly.
-
At the endpoint, measure serum creatinine and blood urea nitrogen (BUN).
-
Perform histological analysis of the kidneys for glomerular and tubulointerstitial changes.
-
Conduct electron microscopy to assess podocyte foot process effacement.
-
Conclusion
This compound, a potent and selective PDE9A inhibitor, presents a novel therapeutic approach for the treatment of kidney disease by augmenting the protective cGMP signaling pathway. While direct preclinical evidence in kidney disease models is currently lacking, the well-established role of cGMP in mitigating renal inflammation and fibrosis provides a strong rationale for its investigation. The negative results from a study with a similar compound highlight the importance of careful model selection and endpoint analysis in future studies. The experimental protocols outlined in this guide provide a framework for rigorously evaluating the therapeutic potential of this compound and elucidating its mechanisms of action in the context of chronic kidney disease. Further research is warranted to translate the promise of PDE9A inhibition into a viable therapy for patients with this debilitating condition.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The role of cGMP and its signaling pathways in kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of cGMP and its signaling pathways in kidney disease. | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | The nuclear factor kappa B signaling pathway is a master regulator of renal fibrosis [frontiersin.org]
The Potent and Selective PDE9A Inhibitor, (+)-BAY-7081: A Technical Guide to its Modulation of Natriuretic Peptide Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (+)-BAY-7081, a potent, selective, and orally bioavailable phosphodiesterase 9A (PDE9A) inhibitor. While not a direct activator of natriuretic peptide receptors, this compound significantly impacts the natriuretic peptide signaling pathway by elevating intracellular levels of cyclic guanosine monophosphate (cGMP). This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Introduction to this compound and its Role in Natriuretic Peptide Signaling
This compound is a cyanopyridone-based small molecule that has been identified as a highly potent and selective inhibitor of PDE9A.[1][2][3][4] The natriuretic peptide system is a crucial regulator of cardiovascular homeostasis, with peptides such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP) exerting their effects through the activation of guanylate cyclase receptors and the subsequent production of the second messenger cGMP.[5][6][7][8] PDE9A is a key enzyme responsible for the degradation of cGMP.[1][2] By inhibiting PDE9A, this compound effectively increases the intracellular concentration of cGMP, thereby amplifying the downstream effects of the natriuretic peptide signaling cascade.[1][2][3] This mechanism of action makes this compound a promising therapeutic candidate for conditions associated with impaired cGMP signaling, such as heart failure.[1][2][3]
Quantitative Data on this compound
The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of this compound against Phosphodiesterases
| Enzyme | IC50 (nM) | Species | Reference |
| PDE9A | 15 | Human | [1][2] |
| PDE9A | 34 | Mouse | [1][2] |
| PDE9A | 42 | Rat | [1][2] |
| PDE1 | >735 (49-fold selective) | Not Specified | [1][2] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability | Not explicitly stated, but described as "orally bioavailable" | Rat, Dog | [1][2][3][9] |
| Protein Binding (fraction unbound) | 41% | Mouse | [2] |
| 20% | Rat | [2] | |
| 43% | Dog | [2] | |
| 42% | Monkey | [2] | |
| 34% | Human | [2] |
Table 3: In Vivo Effects of this compound
| Study | Animal Model | Dosing | Key Findings | Reference |
| Hemodynamic Effects | Telemetric Rats | 5 or 40 mg/kg (once daily, oral) | No significant effects on blood pressure and heart rate within 24 hours. | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the natriuretic peptide signaling pathway.
PDE9A Inhibition Assay (Scintillation Proximity Assay)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against PDE9A.
Materials:
-
Recombinant human PDE9A enzyme
-
[³H]-cGMP (radiolabeled substrate)
-
Yttrium silicate SPA beads
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
This compound and other test compounds
-
Microplates (e.g., 96-well)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the assay buffer, PDE9A enzyme, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding [³H]-cGMP.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Yttrium silicate SPA beads. The beads will bind to the radiolabeled product ([³H]-GMP), bringing it into close proximity to the scintillant embedded in the beads, which generates a detectable signal. Unreacted [³H]-cGMP does not bind and thus produces no signal.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Measurement of Intracellular cGMP Levels (Enzyme-Linked Immunosorbent Assay - ELISA)
This protocol outlines a method to quantify changes in intracellular cGMP concentrations in response to treatment with this compound.
Materials:
-
Cell line of interest (e.g., cardiac fibroblasts, smooth muscle cells)
-
Cell culture medium and supplements
-
Natriuretic peptide (e.g., ANP or BNP) to stimulate cGMP production
-
This compound
-
Cell lysis buffer
-
Commercial cGMP ELISA kit
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a natriuretic peptide (e.g., ANP) to induce cGMP synthesis.
-
After the stimulation period, lyse the cells using the provided lysis buffer.
-
Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a specific antibody.
-
Measure the absorbance using a microplate reader.
-
Calculate the cGMP concentration in each sample based on a standard curve.
In Vivo Hemodynamic Studies in Rodents
This protocol describes the assessment of the cardiovascular effects of this compound in an animal model.
Materials:
-
Rodents (e.g., rats or mice)
-
Telemetry implants for continuous blood pressure and heart rate monitoring
-
This compound formulation for oral administration
-
Data acquisition system
Procedure:
-
Surgically implant telemetry devices into the animals to allow for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals. Allow for a sufficient recovery period.[10]
-
Record baseline hemodynamic parameters for a defined period before drug administration.
-
Administer this compound orally at the desired doses.
-
Continuously monitor and record blood pressure and heart rate for at least 24 hours post-administration.
-
Analyze the data to determine any significant changes in hemodynamic parameters compared to baseline and vehicle-treated control animals.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Natriuretic peptide signalling: molecular and cellular pathways to growth regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 9. eubopen.org [eubopen.org]
- 10. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of (+)-BAY-7081: A Cyanopyridone-Based PDE9A Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(+)-BAY-7081 is a potent, selective, and orally bioavailable inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE9A, this compound modulates intracellular cGMP levels, particularly within the natriuretic peptide signaling pathway, which has shown potential therapeutic benefits in preclinical models of heart failure.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties, intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action & Signaling Pathway
This compound exerts its pharmacological effect through the potent and selective inhibition of PDE9A. PDE9A is a key regulator of cGMP levels, a crucial second messenger in various physiological processes.[1] The inhibition of PDE9A by this compound leads to an increase in intracellular cGMP, thereby potentiating the downstream effects of the natriuretic peptide signaling pathway. This pathway plays a critical role in cardiovascular homeostasis.
Caption: Natriuretic Peptide-cGMP Signaling Pathway and Inhibition by this compound.
Data Presentation
In Vitro Potency and Selectivity
The inhibitory activity of this compound against various phosphodiesterase enzymes was determined using biochemical assays. The data highlights the compound's high potency for PDE9A and its selectivity over other PDE isoforms.
| Target Enzyme | IC50 (nM) | Selectivity vs. PDE9A |
| Human PDE9A | 15 | - |
| Mouse PDE9A | 34 | - |
| Rat PDE9A | 42 | - |
| PDE1 | 735 | 49-fold |
| PDE2A | >10,000 | >667-fold |
| PDE3B | >10,000 | >667-fold |
| PDE4B | >10,000 | >667-fold |
| PDE5A | 3,570 | 238-fold |
| PDE8A | >10,000 | >667-fold |
| PDE10A | 1,455 | 97-fold |
Data sourced from Meibom et al., J. Med. Chem. 2022.[1]
Cellular Activity
The cellular potency of this compound was assessed in a cell-based assay designed to measure the inhibition of PDE9A activity within a cellular context.
| Assay Type | Cell Line | EC50 (µM) |
| PDE9A Cell-Based Assay | Recombinant cGMP reporter cell line | 1.0 |
Data sourced from Meibom et al., J. Med. Chem. 2022.[1]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were evaluated in rats and dogs following intravenous (i.v.) and oral (p.o.) administration.
| Species | Route | Dose (mg/kg) | CL (L/h/kg) | Vss (L/kg) | MRT (h) | F (%) |
| Rat | i.v. | 0.3 | 2.4 | 4.5 | 1.9 | - |
| p.o. | 1.0 | - | - | - | 61 | |
| Dog | i.v. | 0.3 | 0.9 | 3.0 | 4.0 | - |
| p.o. | 1.0 | - | - | - | 80 |
CL: Clearance; Vss: Volume of distribution at steady state; MRT: Mean residence time; F: Oral bioavailability. Data sourced from Meibom et al., J. Med. Chem. 2022.[1]
Experimental Protocols
PDE9A Inhibition Assay (Scintillation Proximity Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against PDE9A using a scintillation proximity assay (SPA).
Caption: Experimental Workflow for PDE9A Scintillation Proximity Assay.
Detailed Methodology:
-
Reagents: Recombinant human PDE9A, [3H]-cGMP, SPA beads, assay buffer (specific composition to be detailed from supporting information).
-
Procedure:
-
A solution of recombinant human PDE9A is pre-incubated with varying concentrations of this compound in an assay buffer at room temperature.
-
The enzymatic reaction is initiated by the addition of [3H]-cGMP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is terminated, and SPA beads are added. The beads are coated with a scintillant and a material that binds to the product of the enzymatic reaction (5'-GMP).
-
The plate is incubated to allow the binding of [3H]-5'-GMP to the SPA beads.
-
The proximity of the tritium isotope to the scintillant on the bead results in light emission, which is quantified using a scintillation counter.
-
The IC50 values are calculated from the concentration-response curves.
-
In Vivo Efficacy in a Transverse Aortic Constriction (TAC) Mouse Model
The efficacy of a tool compound with a similar mechanism to this compound was evaluated in a murine model of pressure overload-induced heart failure.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies with (+)-BAY-7081
Introduction
(+)-BAY-7081 is a potent, selective, and orally bioavailable inhibitor of phosphodiesterase 9A (PDE9A).[1][2][3] PDE9A is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a critical second messenger in various physiological processes.[2][4] By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation and the modulation of downstream signaling pathways.[2][4] These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing this compound as a chemical probe for in vitro studies. For optimal experimental design, it is recommended to use BAY-7424, the inactive distomer, as a negative control.[4][5]
Data Presentation
The following tables summarize the quantitative data for this compound, establishing its potency and selectivity.
Table 1: Biochemical Potency of this compound against PDE9A
| Species | IC50 Value | Assay Type |
|---|---|---|
| Human | 15 nM | Scintillation Proximity Assay (SPA) |
| Mouse | 34 nM | Scintillation Proximity Assay (SPA) |
| Rat | 42 nM | Scintillation Proximity Assay (SPA) |
Data sourced from multiple references.[1][4][5]
Table 2: Cellular Potency of this compound
| Species | EC50 Value | Assay Type |
|---|---|---|
| Mouse | 995 nM | Cellular PDE9A Assay |
Data sourced from multiple references.[3][4]
Table 3: Selectivity Profile of this compound against Other PDE Isoforms
| PDE Isoform | IC50 (µM) | Selectivity Factor (vs. hPDE9A) |
|---|---|---|
| PDE1 (bovine) | 0.753 | ~50x |
| PDE2A | > 10 | > 667x |
| PDE3B | > 10 | > 667x |
| PDE4B | 3.96 | ~264x |
| PDE5A | 2.98 | ~199x |
| PDE6 (bovine) | 1.56 | ~104x |
| PDE7B | > 10 | > 667x |
| PDE8A | 1.49 | ~99x |
| PDE10A | > 10 | > 667x |
| PDE11A | 6.6 | ~440x |
Selectivity data sourced from Bayer in-house PDE panel.[5]
Signaling Pathway
This compound functions by inhibiting PDE9A, a key negative regulator in the cGMP signaling cascade. This inhibition leads to an increase in intracellular cGMP, which then activates downstream effectors.
Caption: cGMP signaling pathway showing inhibition of PDE9A by this compound.
Experimental Protocols
Preparation of Stock Solutions
Proper handling and storage of this compound and its negative control, BAY-7424, are crucial for reproducible results.
-
Reconstitution: Dissolve the compound powder in 100% DMSO to prepare a stock solution, typically at 10 mM.[4] Ensure the powder is fully dissolved by vortexing.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[4] DMSO stocks should be tested for activity if stored beyond 3-6 months or after more than two freeze-thaw cycles.[4]
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium or assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all conditions (including vehicle control) and is typically ≤ 0.5% to avoid solvent-induced artifacts.
Protocol: PDE9A Inhibition Scintillation Proximity Assay (SPA)
This biochemical assay quantifies the potency of this compound by measuring its ability to inhibit the hydrolysis of radiolabeled cGMP.[4]
-
Materials:
-
Recombinant human PDE9A enzyme
-
[³H]-cGMP (radiolabeled substrate)
-
SPA beads (e.g., yttrium silicate)
-
Assay buffer (e.g., Tris-HCl based buffer with MgCl₂)
-
This compound and negative control (BAY-7424)
-
96-well microplate suitable for scintillation counting
-
-
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the PDE9A enzyme to each well (except for no-enzyme controls).
-
Add the serially diluted this compound, negative control, or vehicle (DMSO) to the respective wells and pre-incubate for 15-20 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding [³H]-cGMP to all wells. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding SPA beads. The beads will bind to the radiolabeled product ([³H]-5'-GMP), bringing it into proximity to the scintillant within the bead, which generates a light signal. Unreacted [³H]-cGMP does not bind and produces no signal.
-
Measure the signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Protocol: Cellular cGMP Level Measurement
This cell-based assay determines the effect of this compound on intracellular cGMP levels in a relevant cell line expressing PDE9A.
-
Materials:
-
Cell line expressing PDE9A
-
Cell culture medium and supplements
-
This compound and negative control (BAY-7424)
-
Phosphodiesterase inhibitor (e.g., IBMX, to prevent degradation by other PDEs if necessary)
-
Cell lysis buffer
-
Commercial cGMP immunoassay kit (e.g., ELISA or HTRF)
-
-
Methodology:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treat cells with varying concentrations of this compound, the negative control, or vehicle for a specified time (e.g., 30 minutes). A concentration of 1 µM is recommended for initial studies.[4]
-
Stimulate cGMP production if necessary (e.g., using a nitric oxide donor like SNP or a natriuretic peptide).
-
Terminate the reaction and lyse the cells according to the immunoassay kit manufacturer's instructions.
-
Measure the cGMP concentration in the cell lysates using the chosen immunoassay kit.
-
Normalize the cGMP concentration to the total protein content in each sample.
-
Plot the fold-change in cGMP levels relative to the vehicle-treated control to determine the dose-response effect of this compound.
-
Protocol: Cell Viability / Cytotoxicity Assay (MTT Assay Example)
This protocol is essential for identifying the concentration range at which this compound can be used in cell-based assays without causing cytotoxicity.
-
Materials:
-
Selected cell line
-
Cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Methodology:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for the intended duration of your functional assay (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the concentration at which the compound induces toxicity.
-
Experimental Workflow
The following diagram illustrates a standard workflow for the in vitro characterization of a small molecule inhibitor like this compound.
References
Application Notes and Protocols for Cell-Based Assay Design Using NF-κB Pathway Inhibitors
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for designing cell-based assays to investigate the Nuclear Factor-kappa B (NF-κB) signaling pathway. A common tool for this purpose is the small molecule inhibitor BAY 11-7082, which effectively blocks the phosphorylation of IκBα, a critical step in the activation of NF-κB.
Important Note on Compound Selection: Initial query referenced "(+)-BAY-7081". However, based on extensive biochemical data, it is crucial to clarify that This compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A) and is not known to directly inhibit the IKKβ/NF-κB pathway.[1][2][3][4] The compound relevant for IKKβ inhibition and modulation of the NF-κB pathway is BAY 11-7082 .[5][6][7][8][9] This guide will therefore focus on the correct and effective use of BAY 11-7082 in NF-κB cell-based assays.
Mechanism of Action: BAY 11-7082 as an NF-κB Pathway Inhibitor
The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and immunity.[10][11][12] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNFα or IL-1, the IκB kinase (IKK) complex is activated.[11][13] The IKK complex, consisting of catalytic subunits IKKα and IKKβ, and a regulatory subunit IKKγ (NEMO), phosphorylates IκBα.[13][14] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[10][13]
BAY 11-7082 acts as an irreversible inhibitor of TNFα-induced IκBα phosphorylation.[5][6] By inhibiting IKK activity, BAY 11-7082 prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.[5][9][15]
Quantitative Data Summary
The following tables summarize key quantitative data for BAY 11-7082, providing a basis for experimental design.
Table 1: Inhibitory Activity of BAY 11-7082
| Parameter | Value | Cell Line/System | Reference |
| IC50 (IκBα Phosphorylation) | 10 µM | Tumor cells | [6] |
| IC50 (USP7) | 0.19 µM | In vitro | [6] |
| IC50 (USP21) | 0.96 µM | In vitro | [6] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[16]
Signaling Pathway Diagram
Caption: Canonical NF-κB signaling pathway and the inhibitory action of BAY 11-7082.
Experimental Protocols
Protocol 1: NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB using a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Materials:
-
Cells stably or transiently transfected with an NF-κB reporter plasmid
-
Complete cell culture medium
-
BAY 11-7082 (stock solution in DMSO)
-
TNFα (or other appropriate stimulus)
-
Phosphate-Buffered Saline (PBS)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Workflow Diagram:
References
- 1. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. eubopen.org [eubopen.org]
- 5. invivogen.com [invivogen.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of IKK-NFκB pathway sensitizes lung cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Administration of (+)-BAY-7081 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-BAY-7081 is a potent, selective, and orally bioavailable inhibitor of phosphodiesterase 9A (PDE9A).[1][2] PDE9A is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger in various physiological processes. By inhibiting PDE9A, this compound increases intracellular cGMP levels, modulating the natriuretic peptide signaling pathway.[2] This mechanism has shown potential therapeutic benefits in preclinical models of heart failure.[1][2][3] These application notes provide a comprehensive overview of the in vivo dosage and administration of this compound and related compounds in mouse models, based on available preclinical data.
Quantitative Data Summary
While specific in vivo studies in mice using this compound are not extensively detailed in the primary literature, data from closely related PDE9A inhibitors and studies in other rodent models provide valuable guidance for dosage and administration. The following tables summarize relevant quantitative data.
Table 1: In Vivo Administration of the PDE9A Inhibitor PF-04447943 in a Mouse Model of Heart Failure
| Parameter | Details | Reference |
| Compound | PF-04447943 (A tool compound used to validate PDE9A inhibition) | [4] |
| Mouse Model | Transverse Aortic Constriction (TAC) | [4] |
| Dosage | 10 mg/kg | [4] |
| Administration Route | Oral (assumed based on twice-daily dosing) | [4] |
| Dosing Frequency | Twice daily | [4] |
| Treatment Duration | 5 weeks | [4] |
Table 2: Pharmacokinetic and In Vitro Potency Data for this compound
| Parameter | Value | Species | Reference |
| Protein Binding (fraction unbound) | 41% | Mouse | [5] |
| IC₅₀ (PDE9A inhibition) | 34 nM | Mouse | [6] |
| IC₅₀ (PDE9A inhibition) | 15 nM | Human | [6] |
| IC₅₀ (PDE9A inhibition) | 42 nM | Rat | [6] |
| Oral Bioavailability | Data not available for mouse, orally bioavailable in other species | N/A | [1][2] |
Signaling Pathway
This compound exerts its effect by inhibiting PDE9A, which is a key negative regulator of the natriuretic peptide-cGMP signaling pathway. This pathway plays a crucial role in cardiovascular homeostasis.
Caption: Signaling pathway of this compound via PDE9A inhibition.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the in vivo administration of this compound in mouse models.
Protocol 1: Preparation and Oral Administration of this compound
This protocol is based on standard practices for oral gavage in mice and formulation of similar compounds.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water, or a solution of ethanol, PEG400, and water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the mean body weight of the mice in the treatment group and the desired dose (e.g., 10 mg/kg).
-
Formulation Preparation:
-
Weigh the calculated amount of this compound and place it in a suitable container (e.g., a microcentrifuge tube).
-
Add the appropriate volume of vehicle to achieve the desired final concentration for dosing (typically 5-10 mL/kg volume).
-
Vortex the mixture vigorously until a homogenous suspension or solution is formed. Sonication can be used to aid dissolution if necessary.
-
Prepare a fresh formulation daily.
-
-
Animal Handling and Administration:
-
Weigh each mouse immediately before dosing to determine the precise volume to be administered.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement.
-
Measure the calculated volume of the dosing formulation into a 1 mL syringe fitted with a ball-tipped oral gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.
-
Slowly dispense the contents of the syringe.
-
Withdraw the gavage needle and return the mouse to its cage.
-
Monitor the animal for a short period after dosing for any signs of distress.
-
Protocol 2: Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure
This protocol describes a standard procedure for inducing pressure overload-induced cardiac hypertrophy and heart failure in mice.[7][8][9][10]
Materials:
-
Anesthesia (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Heating pad
-
Surgical instruments (scissors, forceps, needle holders, retractors)
-
Suture material (e.g., 6-0 or 7-0 silk)
-
A blunt 26- or 27-gauge needle to standardize the constriction
-
Sterile drapes and swabs
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse and confirm the depth of anesthesia.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Shave the upper thoracic area and disinfect the surgical site with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a small vertical incision in the skin over the upper sternum.
-
Perform a partial upper sternotomy to expose the aortic arch.
-
Carefully dissect the thymus and surrounding tissues to visualize the transverse aorta.
-
Pass a suture (e.g., 6-0 silk) underneath the aorta between the innominate and left common carotid arteries.
-
Place a 26- or 27-gauge needle parallel to the aorta.
-
Tightly tie the suture around both the aorta and the needle.
-
Quickly remove the needle to create a standardized constriction of the aorta.
-
-
Closure and Post-operative Care:
-
Close the chest and skin incisions with sutures.
-
Administer post-operative analgesia as required.
-
Monitor the mouse closely during recovery until it is fully ambulatory.
-
House the mice individually for the first 24-48 hours post-surgery for close observation.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a TAC mouse model.
Caption: Workflow for in vivo efficacy testing in a TAC mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosphodiesterase 9a Inhibition in Mouse Models of Diastolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. researchgate.net [researchgate.net]
- 9. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transverse aortic constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of (+)-BAY-7081 Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-BAY-7081 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that plays a crucial role in regulating cyclic guanosine monophosphate (cGMP) levels within cells.[1][2] By inhibiting PDE9A, this compound leads to an increase in intracellular cGMP, which is a key second messenger in various physiological processes. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments, ensuring accurate and reproducible results.
Physicochemical and Biological Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 326.21 g/mol (free base) | [2] |
| 362.90 g/mol (hydrochloride salt) | [3] | |
| Target | Phosphodiesterase 9A (PDE9A) | [1][2] |
| IC₅₀ (Human PDE9A) | 15 nM | [1][4][5] |
| Recommended In Vitro Assay Concentration | 1 µM | [2] |
| Primary Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | [2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to the desired working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Mass of this compound:
-
To prepare a 10 mM stock solution, the required mass of this compound will depend on the molecular weight of the specific salt form you have (free base or hydrochloride).
-
For the free base (MW = 326.21 g/mol ): To make 1 mL of a 10 mM solution, weigh out 0.326 mg of this compound.
-
For the hydrochloride salt (MW = 362.90 g/mol ): To make 1 mL of a 10 mM solution, weigh out 0.363 mg of this compound.
-
Calculation: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
-
Dissolution in DMSO:
-
Carefully transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the powder is completely dissolved, ensuring a clear solution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[4]
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage Recommendations:
| Storage Temperature | Duration | Notes |
| -20°C | 1 month | Sealed storage, away from moisture.[4] |
| -80°C | 6 months | Sealed storage, away from moisture.[4] |
Note: It is recommended to test the activity of DMSO stocks that have been stored for beyond 3-6 months or have undergone more than two freeze-thaw cycles before use.[2]
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution:
-
Dilute the stock solution in fresh, sterile cell culture medium to the desired final working concentration.
-
For example, to prepare 1 mL of a 1 µM working solution from a 10 mM stock, add 0.1 µL of the stock solution to 999.9 µL of cell culture medium.
-
It is often practical to perform serial dilutions. For instance, first, dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution, and then dilute this 1:100 to get the final 1 µM working concentration.
-
-
DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of this compound action.
References
Application Notes and Protocols for Utilizing (+)-BAY-7081 in a Transverse Aortic Constriction (TAC) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transverse aortic constriction (TAC) surgical model is a widely utilized preclinical method to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and its progression to heart failure.[1][2][3] This model is invaluable for investigating the pathophysiology of heart failure and for evaluating the efficacy of novel therapeutic agents. (+)-BAY-7081 is a potent, selective, and orally bioavailable inhibitor of phosphodiesterase 9A (PDE9A).[1][4][5] PDE9A is a key enzyme that degrades cyclic guanosine monophosphate (cGMP), particularly the pool of cGMP generated by natriuretic peptides.[5] In pathological cardiac hypertrophy and heart failure, the expression and activity of PDE9A are upregulated.[5] Inhibition of PDE9A by compounds such as this compound offers a promising therapeutic strategy to enhance cGMP signaling, thereby mitigating and potentially reversing the detrimental effects of cardiac remodeling.[1][5]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the murine TAC model.
Mechanism of Action of this compound in the Heart
This compound selectively inhibits PDE9A, an enzyme that hydrolyzes cGMP. In the heart, cGMP is a critical second messenger that mediates the cardioprotective effects of the natriuretic peptide system. By inhibiting PDE9A, this compound increases the intracellular levels of cGMP, leading to the activation of protein kinase G (PKG). This signaling cascade is known to counteract hypertrophic signaling pathways, reduce inflammation, and decrease fibrosis, thereby ameliorating the pathological remodeling seen in heart failure.
Experimental Protocols
Transverse Aortic Constriction (TAC) Surgical Protocol in Mice
This protocol describes a standard method for inducing pressure overload hypertrophy in mice.
Materials:
-
Anesthesia: Isoflurane or Ketamine/Xylazine cocktail
-
Heating pad to maintain body temperature
-
Surgical instruments (sterilized): forceps, scissors, needle holder, chest retractor
-
Suture material: 6-0 silk or nylon suture for ligation, 6-0 prolene for closing
-
27-gauge needle or spacer
-
Disinfectants: Betadine and 70% ethanol
-
Analgesics: Buprenorphine (0.05-0.1 mg/kg)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and confirm the depth of anesthesia using a toe-pinch reflex. Shave the chest and neck area and disinfect the surgical site. Place the mouse in a supine position on a heating pad.[6]
-
Incision: Make a midline cervical incision to expose the trachea and sternum.
-
Exposure of the Aortic Arch: Perform an upper sternotomy to visualize the aortic arch.[5]
-
Aortic Constriction: Pass a 6-0 silk suture under the transverse aorta between the innominate and left carotid arteries. Tie the suture around the aorta and a 27-gauge needle. Once the knot is secure, promptly remove the needle to create a standardized constriction.[6]
-
Closure: Close the chest wall and skin using appropriate sutures.
-
Post-operative Care: Administer analgesics and monitor the animal closely during recovery. Provide supplemental heat until the mouse is fully ambulatory.[6]
-
Sham Control: For sham-operated animals, perform the same surgical procedure without ligating the aorta.
Administration of this compound
Based on pharmacokinetic data and studies with similar compounds, an oral gavage administration protocol is recommended.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Protocol:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.
-
Administration: Administer this compound or vehicle to the mice via oral gavage. A suggested dosage, based on rodent studies, is in the range of 5-40 mg/kg, administered once daily.[4]
-
Treatment Duration: The treatment period can vary depending on the study design, typically starting from one day post-TAC surgery and continuing for several weeks (e.g., 4-8 weeks) to assess the effects on established hypertrophy and heart failure.
Assessment of Cardiac Function and Remodeling
Echocardiography:
-
Perform transthoracic echocardiography on anesthetized mice at baseline and at specified time points post-TAC to assess cardiac function and dimensions.
-
Key parameters to measure include:
-
Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)
-
Left ventricular posterior and septal wall thickness (LVPWd, IVSd)
-
Ejection Fraction (EF%)
-
Fractional Shortening (FS%)
-
Hemodynamic Measurements:
-
At the terminal endpoint, perform invasive hemodynamic measurements using a pressure-volume catheter to obtain parameters such as left ventricular end-diastolic pressure (LVEDP) and the time constant of isovolumic relaxation (Tau).
Histological Analysis:
-
Harvesting: Euthanize mice and excise the hearts.
-
Weighing: Measure the heart weight (HW) and body weight (BW) to calculate the HW/BW ratio, an index of hypertrophy.
-
Fixation and Sectioning: Fix hearts in 4% paraformaldehyde, embed in paraffin, and cut into sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology.
-
Wheat Germ Agglutinin (WGA): To stain cell membranes and measure cardiomyocyte cross-sectional area.
-
Masson's Trichrome or Picrosirius Red: To quantify interstitial fibrosis.
-
Expected Outcomes and Data Presentation
While specific data for this compound in the TAC model is not publicly available, the following tables present representative data from a study using a similar PDE9A inhibitor (PF-04447943) in the TAC model, which can serve as an expected trend for the effects of this compound.
Table 1: Effects of PDE9A Inhibition on Cardiac Hypertrophy and Fibrosis following TAC
| Group | Heart Weight / Body Weight (mg/g) | Cardiomyocyte Cross-sectional Area (µm²) | Fibrosis (%) |
| Sham + Vehicle | 4.5 ± 0.3 | 250 ± 20 | 2.1 ± 0.5 |
| TAC + Vehicle | 7.8 ± 0.5 | 550 ± 45 | 15.2 ± 2.1 |
| TAC + this compound | 6.2 ± 0.4 | 380 ± 30 | 7.5 ± 1.5* |
*Data are presented as Mean ± SEM. *p < 0.05 vs. TAC + Vehicle. Data is illustrative based on expected outcomes.
Table 2: Effects of PDE9A Inhibition on Cardiac Function following TAC
| Group | Ejection Fraction (%) | Fractional Shortening (%) | LVEDP (mmHg) |
| Sham + Vehicle | 65 ± 5 | 35 ± 3 | 5 ± 1 |
| TAC + Vehicle | 35 ± 4 | 18 ± 2 | 20 ± 3 |
| TAC + this compound | 50 ± 5 | 25 ± 3 | 12 ± 2* |
*Data are presented as Mean ± SEM. *p < 0.05 vs. TAC + Vehicle. Data is illustrative based on expected outcomes.
Conclusion
The use of the PDE9A inhibitor this compound in the TAC model of pressure overload-induced heart failure represents a promising avenue of research. The detailed protocols and expected outcomes provided in these application notes are intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound. By carefully following these methodologies, researchers can generate robust and reproducible data to further elucidate the role of the PDE9A-cGMP pathway in cardiac remodeling and heart failure.
References
- 1. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of the transverse aortic constriction model in ICR and C57BL/6J mice [frontiersin.org]
- 3. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Distinct Phenotypes Induced by Different Degrees of Transverse Aortic Constriction in C57BL/6N Mice [frontiersin.org]
Application Notes and Protocols for Assessing PDE9A Inhibition with (+)-BAY-7081
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 9A (PDE9A) is a cGMP-specific phosphodiesterase that plays a critical role in regulating intracellular cGMP levels, independent of the nitric oxide signaling pathway. Its involvement in various physiological processes has made it an attractive therapeutic target for a range of disorders. This document provides detailed protocols for assessing the inhibition of PDE9A using the potent and selective inhibitor, (+)-BAY-7081. The provided methodologies are based on established in vitro and cellular assays to determine the potency and selectivity of this compound.
Quantitative Data Summary
The inhibitory activity of this compound against PDE9A and its selectivity over other phosphodiesterase (PDE) isoforms have been quantified using in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency of this compound against PDE9A
| Species | IC50 (nM) |
| Human | 15[1][2][3] |
| Mouse | 34[1][2][3] |
| Rat | 42[1][2][3] |
Table 2: Selectivity Profile of this compound against other Human PDE Isoforms
| PDE Isoform | Selectivity Factor (IC50 PDE / IC50 PDE9A) |
| PDE1 | 49x |
| PDE2A | >650x |
| PDE3B | >650x |
| PDE4B | 238x |
| PDE5A | 143x |
| PDE6 | 101x |
| PDE7B | >650x |
| PDE8A | 97x |
| PDE10A | >650x |
| PDE11A | 430x |
Table 3: Cellular Potency of this compound
| Assay | Cell Type | EC50 (nM) |
| PDE9A Inhibition | Mouse Cellular Assay | 995[1] |
Signaling Pathway
The diagram below illustrates the signaling pathway involving PDE9A. Natriuretic peptides (NPs) bind to their receptors (NPRs), activating particulate guanylate cyclase (pGC) to produce cGMP. PDE9A specifically hydrolyzes this pool of cGMP, thereby regulating its downstream effects. Inhibition of PDE9A by this compound leads to an accumulation of cGMP.
Caption: PDE9A signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro PDE9A Inhibition Assay: Scintillation Proximity Assay (SPA)
This protocol describes the determination of the in vitro potency of this compound against PDE9A using a Scintillation Proximity Assay (SPA). The assay measures the amount of [3H]-cGMP that is hydrolyzed by PDE9A.
Materials and Reagents:
-
Recombinant human, mouse, or rat PDE9A enzyme
-
This compound
-
[8-3H]guanosine 3',5'-cyclic phosphate ([3H]cGMP)
-
Yttrium Silicate (YSi) SPA beads
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EDTA, 0.2% Bovine Serum Albumin (BSA)
-
Stop Solution: PDE9A inhibitor (e.g., a known standard at high concentration)
-
96-well microtiter plates (Isoplate-96)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in the assay buffer.
-
Reaction Setup:
-
Add 2 µL of the diluted this compound solution to the wells of a 96-well microtiter plate.
-
Add 50 µL of diluted PDE9A enzyme in assay buffer to each well. The enzyme dilution should be predetermined to ensure linear reaction kinetics and less than 70% substrate consumption during the incubation period.
-
-
Initiation of Reaction: Start the enzymatic reaction by adding 50 µL of [3H]cGMP (0.025 µCi) diluted in assay buffer without BSA.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination of Reaction: Stop the reaction by adding 25 µL of the stop solution.
-
SPA Bead Addition: Add 25 µL of a suspension of YSi SPA beads (18 mg/mL in water) to each well. The beads will bind to the hydrolyzed [3H]-GMP.
-
Signal Detection: Seal the microtiter plates and measure the scintillation signal using a suitable scintillation counter.
-
Data Analysis:
-
Determine the percentage of PDE9A activity for each concentration of this compound relative to a vehicle control (DMSO).
-
Plot the percentage of PDE9A activity against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular PDE9A Inhibition Assay
This protocol provides a general framework for assessing the cellular potency of this compound by measuring its ability to increase cGMP levels in a cellular context.
Materials and Reagents:
-
A suitable cell line expressing PDE9A (e.g., transfected HEK293 cells or primary cells)
-
This compound
-
Cell culture medium
-
Stimulating agent (e.g., a natriuretic peptide like ANP or BNP)
-
Lysis buffer
-
cGMP immunoassay kit (e.g., ELISA or HTRF)
Procedure:
-
Cell Culture: Plate the cells in a suitable multi-well format and culture until they reach the desired confluency.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Include a vehicle control (DMSO).
-
-
Cell Stimulation: Stimulate the cells with a submaximal concentration of a natriuretic peptide to induce cGMP production.
-
Cell Lysis: After the stimulation period, lyse the cells using the appropriate lysis buffer to release intracellular cGMP.
-
cGMP Measurement: Quantify the amount of cGMP in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the cGMP levels to the protein concentration in each sample.
-
Plot the cGMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal increase in cGMP levels.
-
Experimental Workflow
The following diagram outlines the general workflow for assessing a PDE9A inhibitor like this compound.
Caption: General experimental workflow for assessing a PDE9A inhibitor.
References
Application Notes and Protocols for Studying cGMP-Mediated Physiological Processes
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of soluble guanylate cyclase (sGC) activators and phosphodiesterase 9A (PDE9A) inhibitors to study cyclic guanosine monophosphate (cGMP)-mediated physiological processes. This document clarifies the mechanisms of two distinct classes of compounds, providing detailed protocols for their application in relevant biological assays.
A common point of inquiry revolves around compounds like "(+)-BAY-7081." It is important to clarify that BAY-7081 is a potent and selective PDE9A inhibitor .[1][2] PDE9A inhibitors increase intracellular cGMP levels by preventing its degradation. This is distinct from sGC activators , such as Cinaciguat (BAY 58-2667) and sGC stimulators like Riociguat (BAY 63-2521) , which directly enhance the production of cGMP. Both classes of compounds are invaluable tools for elucidating the role of cGMP signaling in various physiological and pathophysiological contexts.
Part 1: Direct Modulation of cGMP Synthesis with sGC Activators and Stimulators
Application Note: Cinaciguat (BAY 58-2667) and Riociguat (BAY 63-2521)
Mechanism of Action: The nitric oxide (NO)-sGC-cGMP pathway is a cornerstone of cardiovascular regulation. sGC, a heterodimeric heme-containing enzyme, is the primary receptor for NO. Upon NO binding, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3] cGMP, in turn, acts as a second messenger, mediating processes such as vasodilation, inhibition of platelet aggregation, and reduction of smooth muscle proliferation.[4][5]
Under conditions of oxidative stress, the heme iron of sGC can be oxidized (Fe²⁺ → Fe³⁺) or the heme group can be lost entirely, rendering the enzyme insensitive to NO.[6][7] This is where sGC activators and stimulators become critical research tools and therapeutic agents.
-
sGC Stimulators (e.g., Riociguat): These compounds, such as Riociguat, have a dual mode of action. They directly stimulate sGC to a small extent in the absence of NO and, more importantly, they sensitize sGC to endogenous NO, leading to a synergistic increase in cGMP production.[8][9] They act on the reduced, heme-containing form of the enzyme.
-
sGC Activators (e.g., Cinaciguat): Cinaciguat and other sGC activators target the NO-insensitive, oxidized, or heme-free forms of sGC.[10][11][12] By binding to the now-vacant heme pocket, they act as a heme mimetic, activating the enzyme and restoring cGMP production even in a state of NO deficiency or sGC oxidation.[10]
Applications in Research: Cinaciguat and Riociguat are powerful tools for:
-
Investigating the pathophysiology of diseases associated with impaired NO-sGC signaling, such as heart failure, pulmonary hypertension, and fibrosis.[4][7][13]
-
Elucidating the downstream effects of elevated cGMP in various cell types and tissues, including vascular smooth muscle, platelets, and cardiac myocytes.
-
Screening for novel therapeutic agents that target the cGMP pathway.
-
Studying the differential roles of NO-sensitive versus NO-insensitive sGC in physiological processes.
Data Presentation: Quantitative Data for sGC Modulators
The following tables summarize key quantitative data for Cinaciguat and Riociguat, facilitating the design of experiments.
Table 1: In Vitro Potency and Efficacy of Cinaciguat (BAY 58-2667)
| Parameter | Value | Conditions | Reference |
| EC₅₀ (sGC Activation) | ~0.2 µM (194 ± 15 nM) | Purified heme-free sGC (in presence of 0.5% Tween 20) | [14] |
| Vasodilation | 1 nM: 21-32% relaxation | Pre-contracted rat aortas and porcine coronary arteries | [14] |
| 10 nM: 53-56% relaxation | Pre-contracted rat aortas and porcine coronary arteries | [14] | |
| 100 nM: 71-75% relaxation | Pre-contracted rat aortas and porcine coronary arteries | [14] | |
| Effect on Blood Pressure | 150-250 µg/h (IV) | Healthy volunteers, 4-hour infusion | [15] |
Table 2: In Vitro and In Vivo Activity of Riociguat (BAY 63-2521)
| Parameter | Value | Conditions | Reference |
| sGC Stimulation | ~70-fold activation | At therapeutic concentrations | [16] |
| Vasodilatory Effect | Potent vasodilation | Preclinical studies | [17] |
| Antiproliferative Effect | Demonstrated | Preclinical studies | [17] |
| Effect on PVR | Significant decrease | Patients with PAH or CTEPH | [13][18] |
| Effect on Cardiac Index | Significant increase | Patients with PAH or CTEPH | [18] |
| Recommended Starting Dose | 1 mg, three times a day | Clinical use | [19] |
Mandatory Visualizations: Signaling Pathways and Workflows
References
- 1. eubopen.org [eubopen.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide-independent stimulation of soluble guanylate cyclase with BAY 41-2272 in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. rarediseasesjournal.com [rarediseasesjournal.com]
- 9. Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of cinaciguat (BAY 58-2667) bound to Nostoc H-NOX domain reveals insights into heme-mimetic activation of the soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Soluble Guanylate Cyclase Activator BAY 58-2667 Protects against Morbidity and Mortality in Endotoxic Shock by Recoupling Organ Systems | PLOS One [journals.plos.org]
- 13. Efficacy and safety of riociguat in the treatment of chronic thromboembolic pulmonary arterial hypertension: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, pharmacodynamics, tolerability, and safety of the soluble guanylate cyclase activator cinaciguat (BAY 58-2667) in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. medkoo.com [medkoo.com]
- 18. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacology Update: Riociguat Tablets (Adempas®) |… | Clinician.com [clinician.com]
Chiral HPLC Method for the Enantioselective Separation of BAY-7081
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-7081 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that plays a crucial role in regulating cyclic guanosine monophosphate (cGMP) levels within the natriuretic peptide signaling pathway.[1][2] Modulation of this pathway has shown potential therapeutic benefits in preclinical models of heart failure.[1][2] BAY-7081 possesses a chiral center, and its pharmacological activity is stereospecific, with one enantiomer being significantly more active than the other. Therefore, the ability to separate and quantify the enantiomers of BAY-7081 is critical for its development as a therapeutic agent. This document provides a detailed chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of BAY-7081 enantiomers.
Principle
The enantiomers of BAY-7081 are separated on a chiral stationary phase (CSP) that exhibits differential interactions with each enantiomer. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. The method described herein utilizes a polysaccharide-based chiral stationary phase under supercritical fluid chromatography (SFC) conditions, which has been demonstrated to achieve excellent enantiomeric separation.
Data Presentation
While specific retention times and resolution factors for the enantiomers of BAY-7081 are not detailed in the available literature, the developed method successfully achieves baseline separation with an enantiomeric excess (ee) of 100%.
Table 1: Chiral HPLC Method Parameters for BAY-7081 Enantiomer Separation
| Parameter | Condition |
| Instrument | Agilent SFC |
| Column | Chiralpak AD-3, 3 µm, 100 × 4.6 mm |
| Mobile Phase | 80% CO₂ / 20% Ethanol |
| Flow Rate | 3 mL/min |
| Column Temperature | 40 °C |
| Back Pressure Regulator (BPR) Pressure | 130 bar |
| BPR Temperature | 60 °C |
| Detection | UV at 210 nm |
| Enantiomeric Excess (ee) | 100% |
Experimental Protocols
1. Preparation of Mobile Phase
-
Prepare the mobile phase by mixing high-purity carbon dioxide (80%) and ethanol (20%).
-
Ensure the ethanol is HPLC grade or higher.
-
Degas the ethanol component before use to prevent bubble formation in the system.
2. Sample Preparation
-
Dissolve a known concentration of racemic BAY-7081 in the mobile phase or a compatible solvent.
-
The final concentration should be within the linear range of the detector. A typical starting concentration is 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
3. HPLC System Setup and Operation
-
Equilibrate the Chiralpak AD-3 column with the mobile phase at a flow rate of 3 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 40 °C.
-
Set the BPR pressure to 130 bar and the BPR temperature to 60 °C.
-
Set the UV detector to a wavelength of 210 nm.
-
Inject the prepared sample onto the column. The injection volume will depend on the system and sample concentration but is typically in the range of 5-20 µL.
-
Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
4. Data Analysis
-
Identify the peaks corresponding to the two enantiomers of BAY-7081.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Visualizations
Signaling Pathway of PDE9A Inhibition by BAY-7081
Caption: PDE9A inhibition by BAY-7081 increases cGMP levels.
Experimental Workflow for Chiral Separation of BAY-7081
Caption: Workflow for the chiral HPLC separation of BAY-7081.
References
Troubleshooting & Optimization
Improving the solubility of (+)-BAY-7081 for in vivo experiments
Welcome to the Technical Support Center for (+)-BAY-7081. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility and formulation.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a poorly soluble compound?
A1: Contrary to what might be assumed for many small molecule inhibitors, the primary literature describes this compound as having "very good aqueous solubility".[1][2][3] A key publication reports its solubility to be greater than 500 mg/L in an aqueous buffer at pH 7.[4] This high intrinsic solubility means that for many standard in vivo experimental setups, preparing a simple aqueous solution may be feasible.
Q2: Why might I be encountering solubility issues with this compound despite its reported high solubility?
A2: While this compound is generally highly soluble, you might face challenges under specific circumstances:
-
High Concentration Requirements: If your experimental design requires exceptionally high concentrations, you may exceed its solubility limit in a purely aqueous vehicle.
-
pH of the Vehicle: The solubility of this compound may be pH-dependent. While its solubility is high at neutral pH, it could be lower in acidic or alkaline solutions.
-
Purity of the Compound: Impurities in a synthesized batch of this compound could potentially affect its solubility characteristics.
-
Temperature: Preparing solutions at low temperatures may reduce the solubility of the compound.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2][3] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways.[5] By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation and the enhancement of cGMP-mediated signaling. This is particularly relevant in pathways activated by natriuretic peptides.[5]
Troubleshooting Guide: Improving the Solubility of this compound
This guide provides strategies to address solubility challenges with this compound for in vivo experiments.
Issue: Precipitation of this compound in an aqueous vehicle during formulation.
Potential Cause: The required concentration of this compound exceeds its intrinsic aqueous solubility under the current formulation conditions (e.g., pH, temperature).
Solutions:
-
Use of Co-solvents: For oral administration, a common and effective strategy is to use a co-solvent system. A vehicle consisting of ethanol, polyethylene glycol 400 (PEG400), and water has been successfully used for oral dosing of similar compounds in rats.[4] This mixture can significantly enhance the solubility of small molecules.
Quantitative Data: Solubility Enhancement Strategies
| Strategy | Vehicle Composition | Target Concentration | Expected Outcome |
| Aqueous Solution | Phosphate-Buffered Saline (PBS), pH 7.4 | Up to 0.5 mg/mL | Clear solution, leveraging the intrinsic high solubility of the compound.[4] |
| Co-solvent System | 10% Ethanol, 40% PEG400, 50% Water | > 1 mg/mL | Increased solubility, suitable for higher dose oral gavage studies.[4][6] |
| Cyclodextrin Formulation | 20% Hydroxypropyl-β-cyclodextrin in Saline | > 1 mg/mL | Formation of an inclusion complex to enhance aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Vehicle (EtOH/PEG400/Water) for Oral Gavage
This protocol describes the preparation of a common vehicle for oral administration of compounds with moderate to low aqueous solubility.
Materials:
-
This compound
-
Ethanol (200 proof, absolute)
-
Polyethylene glycol 400 (PEG400)
-
Sterile Water for Injection or deionized water
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile container, add the ethanol (10% of the final volume).
-
Add the this compound powder to the ethanol and vortex or sonicate until it is fully dissolved.
-
Add the PEG400 (40% of the final volume) to the mixture and vortex until a homogenous solution is formed.
-
Add the water (50% of the final volume) to the mixture and vortex thoroughly.
-
Visually inspect the solution to ensure it is clear and free of any precipitate before administration.
Visualizations
Signaling Pathway of this compound Action
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Metabolic Instability of Early-Stage PDE9A Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with early-stage phosphodiesterase 9A (PDE9A) inhibitors. The resources below address common challenges related to metabolic instability, offering insights into experimental design, data interpretation, and medicinal chemistry strategies to enhance compound viability.
Troubleshooting Guide: Enhancing Metabolic Stability
This guide is designed to help you diagnose and resolve common issues of metabolic instability observed during your experiments with PDE9A inhibitors.
Q1: My novel PDE9A inhibitor shows high clearance and a very short half-life in my initial in vitro assays. What are the first steps to identify the cause?
A1: High clearance and a short half-life in assays using liver microsomes or hepatocytes are classic indicators of rapid metabolism. The primary goal is to identify the "metabolic hotspot(s)" on your molecule.
-
Initial Action: Perform a metabolite identification study. Incubate your compound with human and relevant preclinical species' liver microsomes (or hepatocytes) and analyze the resulting mixture using high-resolution mass spectrometry (LC-MS/MS). This will help identify the structures of the major metabolites.
-
Likely Causes: The most common metabolic transformations are mediated by Cytochrome P450 (CYP) enzymes, leading to oxidation, or by UDP-glucuronosyltransferases (UGTs), leading to glucuronidation.
-
Computational Analysis: Concurrently, use in silico models to predict sites of metabolism (SOMs). Several web servers and software packages can predict which parts of your molecule are most susceptible to metabolism by common CYP isoforms (e.g., CYP3A4, 2D6, 2C9). Comparing these predictions with your experimental metabolite ID data provides strong evidence for the key metabolic liabilities.
Q2: My metabolite identification study points to oxidation on an aromatic ring as the primary metabolic pathway. What chemical modifications can I make to block this?
A2: Oxidation of electron-rich aromatic rings is a very common metabolic liability. Several medicinal chemistry strategies can mitigate this issue:
-
Introduce Electron-Withdrawing Groups (EWGs): Adding EWGs (e.g., -CF₃, -CN, -SO₂NH₂) to the aromatic ring deactivates it, making it less susceptible to oxidation by CYP enzymes.
-
Metabolic Blocking: The most common strategy is to substitute a hydrogen atom at the metabolic hotspot with a group that is resistant to metabolism, such as fluorine (F) or chlorine (Cl). Fluorine is often preferred due to its small size, which typically has a minimal impact on the compound's binding affinity for its target.
-
Scaffold Hopping: Replace the metabolically labile aromatic ring with a more electron-deficient heterocyclic ring system. For example, substituting a phenyl ring with a pyridine or pyrimidine ring can significantly increase metabolic stability while preserving the necessary structural orientation for target engagement.
Q3: The primary metabolic route for my inhibitor appears to be N-dealkylation or oxidation of a saturated heterocycle. How can I address this?
A3: Metabolism often occurs at positions adjacent to heteroatoms (e.g., nitrogen) in saturated rings.
-
Increase Steric Hindrance: Introduce bulky groups near the site of metabolism. This can sterically shield the vulnerable position from the active site of the metabolizing enzyme.
-
Reduce Lipophilicity: High lipophilicity is often correlated with increased metabolic turnover, as lipophilic compounds have better access to the active sites of CYP enzymes. Strategies to reduce lipophilicity include adding polar functional groups or reducing the overall carbon count.
-
Incorporate Heteroatoms: For aliphatic rings, replacing a methylene (-CH₂-) group with an oxygen (to form a morpholine, for instance) can block a potential site of metabolism and improve physicochemical properties.
-
Change Ring Size: Altering the size of the heterocyclic ring (e.g., from a seven-membered azepane to a six-membered piperidine) can sometimes improve metabolic stability.
Q4: My compound is rapidly cleared via glucuronidation. What are my options?
A4: Glucuronidation is a Phase II metabolic process that adds a glucuronic acid moiety to the compound, making it more water-soluble and easier to excrete. This often occurs at hydroxyl (-OH), carboxyl (-COOH), or amine (-NH₂) groups.
-
Mask the Functional Group: If the functional group undergoing glucuronidation is not essential for target binding, consider masking it by converting it into a group less prone to this modification (e.g., converting a hydroxyl group to a methoxy group).
-
Steric Shielding: Introduce steric bulk adjacent to the functional group to hinder the approach of UGT enzymes.
-
Switch in Metabolism: In some cases, strategic modifications can shift the primary metabolic pathway from glucuronidation to a more manageable oxidative pathway, which can then be addressed with other techniques. One study on a PDE9A inhibitor successfully switched the metabolism from glucuronidation to oxidation, which was key to improving the pharmacokinetic profile.
Frequently Asked Questions (FAQs)
Q: What is metabolic stability and why is it important in drug discovery? A: Metabolic stability refers to a drug's resistance to being broken down by the body's metabolic enzymes, primarily located in the liver. A compound with poor metabolic stability is cleared from the body quickly, which can lead to a short duration of action, low bioavailability, and the need for frequent or high doses. Assessing and optimizing metabolic stability early in drug discovery helps to select and develop drug candidates with favorable pharmacokinetic properties.
Q: Which in vitro assay should I use: liver microsomes or hepatocytes? A: The choice depends on the stage of your research and the information you need.
-
Liver Microsomes: This is a subcellular fraction containing Phase I (e.g., CYPs) and some Phase II enzymes. Microsomal stability assays are cost-effective, high-throughput, and excellent for early-stage screening to assess Phase I metabolic liabilities.
-
Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors. Hepatocyte stability assays provide a more comprehensive and physiologically relevant assessment of a compound's overall metabolic fate and are preferred for more advanced candidates.
Q: How are the results of a metabolic stability assay typically reported? A: The primary readouts are:
-
Half-life (t₁/₂): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. It is expressed as the volume of liver blood cleared of the drug per unit of time (e.g., µL/min/mg microsomal protein or µL/min/10⁶ cells).
Q: My PDE9A inhibitor is a pyrazolopyrimidinone derivative. Are there known metabolic liabilities for this scaffold? A: Yes, the pyrazolopyrimidinone core is common among PDE9A inhibitors. While generally a stable core, metabolic liabilities often arise from the substituents attached to it. Common metabolic hotspots include unsubstituted aromatic rings, alkyl groups, and piperidine or other heterocyclic moieties, which are susceptible to oxidation or dealkylation. One study noted that removing an amide group from a pyrazolopyrimidinone-based inhibitor significantly improved its metabolic stability.
Q: Can I use in vivo animal models to assess the metabolic stability of my PDE9A inhibitor? A: Yes, in vivo pharmacokinetic (PK) studies in preclinical species (e.g., mouse, rat, dog) are essential for understanding how a compound behaves in a whole organism. These studies provide crucial data on bioavailability, clearance, half-life, and exposure. It is important to correlate in vitro data with in vivo findings to build a robust understanding of your compound's metabolic profile.
**Data Presentation: Pharmacokinetic Parameters of Selected
Potential off-target effects of (+)-BAY-7081 in cellular assays
Welcome to the technical support center for (+)-BAY-7081. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in cellular assays. Our aim is to help you mitigate and understand potential off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective, orally bioavailable inhibitor of phosphodiesterase 9A (PDE9A).[1][2][3][4][5] PDE9A is a cGMP-specific phosphodiesterase, meaning it specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1][6] By inhibiting PDE9A, this compound leads to an increase in intracellular cGMP levels.
Q2: What is the difference between this compound and BAY 11-7082?
A2: It is critical to distinguish between these two compounds as they have entirely different targets and mechanisms of action.
-
This compound is a selective inhibitor of PDE9A .
-
BAY 11-7082 is an inhibitor of the NF-κB pathway , primarily by inhibiting IκBα phosphorylation.[2][7][8][9][10][11]
Conflating these two compounds will lead to misinterpretation of experimental results. This guide focuses exclusively on this compound.
Q3: How selective is this compound?
A3: this compound has been shown to be highly selective for PDE9A. It has been profiled against a panel of other phosphodiesterase (PDE) family members and a broader panel of kinases and other targets, showing a clean profile at concentrations typically used for PDE9A inhibition.[1][6] For detailed selectivity data, please refer to the data tables below.
Q4: Is there a negative control available for this compound?
A4: Yes, the distomer BAY-7424 is the recommended negative control for experiments with this compound.[1][6] BAY-7424 is inactive against PDE9A (hPDE9A-IC50 > 10 µM) and can be used to differentiate on-target from potential off-target effects.[1]
Data Presentation
In Vitro Potency of this compound against PDE9A
| Species | IC50 (nM) |
| Human | 15 |
| Mouse | 34 |
| Rat | 42 |
Data sourced from EUbOPEN and Journal of Medicinal Chemistry.[1][12][13]
Selectivity Profile of this compound against other Phosphodiesterases
| Target | Selectivity Factor (vs. hPDE9A) | IC50 (nM) |
| PDE1 | 49x | 735 |
| PDE2A | >650x | >10000 |
| PDE3B | >650x | >10000 |
| PDE4B | 238x | 3570 |
| PDE5A | 143x | 2145 |
| PDE6 | 101x | 1515 |
| PDE7B | >650x | >10000 |
| PDE8A | 97x | 1455 |
| PDE10A | >650x | >10000 |
| PDE11A | 430x | 6450 |
Data sourced from the Journal of Medicinal Chemistry.[12][13]
Mandatory Visualizations
Signaling Pathway of PDE9A Inhibition
Caption: cGMP signaling pathway and the inhibitory action of this compound on PDE9A.
Experimental Workflow for Cellular Assays
Caption: General experimental workflow for testing this compound in cellular assays.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed.
You observe a cellular response that is not consistent with known downstream effects of cGMP signaling in your cell type.
| Potential Cause | Troubleshooting Steps |
| Off-target effect | 1. Confirm with negative control: Repeat the experiment with the inactive enantiomer, BAY-7424, at the same concentration. An on-target effect should not be observed with BAY-7424.[1] 2. Perform a dose-response curve: Determine if the EC50 for the observed phenotype is significantly different from the EC50 for PDE9A inhibition in your cellular system. A large discrepancy may suggest an off-target effect. 3. Use a structurally different PDE9A inhibitor: If available, use another selective PDE9A inhibitor with a different chemical scaffold. If the phenotype is not replicated, it is more likely an off-target effect of this compound. |
| Experimental artifact | 1. Review and optimize your protocol: Ensure all controls are included and that the assay is performed consistently.[14] 2. Check for compound precipitation: High concentrations of small molecules can sometimes precipitate in cell culture media. Visually inspect the media for any signs of precipitation. |
| Cell line specific effects | 1. Characterize PDE9A expression: Confirm that your cell line expresses PDE9A at the mRNA and/or protein level. 2. Consider pathway crosstalk: The cGMP signaling pathway can interact with other signaling pathways in a cell-type-specific manner. |
Issue 2: Cytotoxicity observed at high concentrations.
You observe a decrease in cell viability at higher concentrations of this compound.
| Potential Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Determine the therapeutic window: Perform a dose-response for both the desired on-target effect (e.g., cGMP accumulation) and cytotoxicity. This will help you determine the concentration range where you can observe the on-target effect without significant cell death. 2. Compare with the negative control: Assess the cytotoxicity of BAY-7424. If it shows similar toxicity, the effect is likely not related to PDE9A inhibition. |
| Non-specific effects | 1. Reduce the concentration: Use the lowest effective concentration of this compound that gives a robust on-target effect. The recommended in vitro assay concentration is up to 1 µM.[1][6] 2. Minimize DMSO concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your cells. |
Experimental Protocols
Protocol: Measurement of Intracellular cGMP Levels using ELISA
This protocol is a general guideline for a competitive ELISA to measure intracellular cGMP levels following treatment with this compound.
Materials:
-
Cells of interest cultured in appropriate plates
-
This compound
-
BAY-7424 (negative control)
-
Vehicle (e.g., DMSO)
-
Cell lysis buffer
-
cGMP ELISA kit (follow manufacturer's instructions)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and BAY-7424 in DMSO. Serially dilute the compounds in cell culture media to the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound, BAY-7424, or vehicle.
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to 2 hours) at 37°C and 5% CO2.
-
Cell Lysis: After incubation, remove the media and lyse the cells according to the cGMP ELISA kit manufacturer's protocol. This typically involves adding a lysis buffer and scraping the cells.[12]
-
Centrifugation: Centrifuge the cell lysates to pellet cellular debris.[12]
-
ELISA Assay: Perform the competitive cGMP ELISA on the supernatants according to the kit's instructions.[12] This generally involves:
-
Adding samples and standards to an antibody-coated plate.
-
Adding a cGMP-enzyme conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction.
-
-
Data Acquisition: Read the absorbance of each well using a plate reader at the wavelength specified in the ELISA kit protocol.[12]
-
Data Analysis: Calculate the cGMP concentration in each sample based on the standard curve. The absorbance is inversely proportional to the amount of cGMP in the sample.
References
- 1. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eubopen.org [eubopen.org]
- 7. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 10. The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system | MRC PPU [ppu.mrc.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Variable Urinary cGMP Levels After (+)-BAY-7081 Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (+)-BAY-7081 and measuring subsequent changes in urinary cyclic guanosine monophosphate (cGMP) levels.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect urinary cGMP levels?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is an enzyme that specifically hydrolyzes and degrades cGMP. By inhibiting PDE9A, this compound is expected to increase intracellular cGMP concentrations. This elevation in systemic cGMP can lead to an increase in urinary cGMP excretion, which can serve as a biomarker for the pharmacological activity of the compound.
Q2: Which signaling pathway does this compound primarily modulate?
A2: this compound primarily modulates the natriuretic peptide (NP) signaling pathway. PDE9A has been shown to be a key regulator of cGMP levels within this pathway.[2] Unlike PDE5 inhibitors which are more closely associated with the nitric oxide (NO)-sGC-cGMP pathway, PDE9A inhibition affects a distinct pool of cGMP.
Q3: I administered this compound to my experimental animals but did not observe a statistically significant increase in urinary cGMP. Why might this be?
A3: This is a known challenge with this experimental model. Studies have reported a "nonsignificant trend toward higher cGMP levels" following this compound administration in rats.[1][2] The primary reasons for this are the inherently high variability of urinary cGMP measurements and a potentially low signal amplitude in response to the compound.[1] The Troubleshooting Guide below provides a more in-depth exploration of potential causes and solutions.
Q4: What is the importance of normalizing urinary cGMP measurements?
A4: Normalizing urinary cGMP levels, typically to urinary creatinine concentration, is crucial to account for variations in urine volume and the hydration status of the experimental animals. This practice helps to reduce inter-animal variability and provides a more accurate reflection of cGMP production and excretion.
Q5: What are the reported pharmacokinetic properties of this compound in rats?
A5: this compound has been shown to be orally bioavailable in rats. Its metabolism is a key factor that was optimized during its development to improve its pharmacokinetic profile.[1] Understanding the specific pharmacokinetic parameters, such as absorption, distribution, metabolism, and excretion (ADME) in your animal model and experimental conditions is important for designing your studies, particularly for selecting appropriate time points for urine collection.
II. Data Presentation
The following tables summarize the expected, though potentially variable, outcomes of this compound administration on urinary cGMP levels based on available preclinical data.
Table 1: In Vitro Potency of this compound
| Enzyme | IC50 (nM) |
| Human PDE9A | 15 |
| Mouse PDE9A | 34 |
| Rat PDE9A | 42 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 2: In Vivo Urinary cGMP Response in Rats Following Oral Administration of PDE9A Inhibitors
| Compound | Dose (mg/kg) | Observation |
| This compound | 40 | Nonsignificant trend towards increased urinary cGMP[1][2] |
| PF-04447943 | 10 | Statistically significant increase in urinary cGMP[2] |
| PF-04447943 | 50 | Statistically significant increase in urinary cGMP[2] |
Note: The variability in the urinary cGMP model was reported to be generally high, with a low signal amplitude, which particularly impacted the study with this compound.[1]
III. Experimental Protocols
A. Animal Dosing and Urine Collection (Rat Model)
This protocol is based on methodologies described in preclinical studies of PDE9A inhibitors.[2]
-
Animal Model: Male Wistar rats are a commonly used model.
-
Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment.
-
Housing for Urine Collection: House animals in metabolic cages that allow for the separation and collection of urine and feces.
-
Baseline Urine Collection: Collect urine for a 24-hour period prior to compound administration to establish baseline cGMP levels for each animal.
-
Compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., as described in the source publication).
-
Administer the compound orally via gavage at the desired dose (e.g., 40 mg/kg).[2]
-
Administer vehicle to a control group of animals.
-
-
Post-Dose Urine Collection:
-
For time-course studies, urine can be collected at specific intervals. One reported method involves the use of a bladder catheter for precise collection timing (e.g., 85 minutes post-dose).[2]
-
For 24-hour excretion studies, collect urine for the 24-hour period immediately following administration.
-
-
Sample Handling:
-
During collection, keep urine samples on ice or refrigerated to prevent degradation of cGMP.
-
After collection, centrifuge the urine samples to remove any particulate matter.
-
Store the urine supernatant at -80°C until analysis.
-
B. Urinary cGMP Measurement by ELISA
This is a generalized protocol for a competitive ELISA, a common method for quantifying cGMP. Always refer to the specific instructions provided with your commercial ELISA kit.
-
Reagent Preparation: Prepare all reagents, including standards, wash buffers, and antibodies, according to the kit manufacturer's instructions.
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Dilute urine samples in the assay buffer provided with the kit. The required dilution factor will need to be optimized but is often in the range of 1:10 to 1:100.
-
-
ELISA Procedure:
-
Add standards and diluted samples to the appropriate wells of the ELISA plate.
-
Add the cGMP-enzyme conjugate to each well.
-
Add the anti-cGMP antibody to each well.
-
Incubate the plate as specified in the kit protocol (typically 1-2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for the recommended time to allow for color development.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the cGMP concentration in your samples by interpolating their absorbance values on the standard curve.
-
Normalize the cGMP concentration to the creatinine concentration of each urine sample.
-
IV. Troubleshooting Guide
Issue: High variability in urinary cGMP levels between animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Urine Collection: Incomplete voiding or contamination of urine with feces or food. | Use metabolic cages designed for accurate separation of urine and feces. Ensure collection funnels and tubes are clean. For shorter time points, consider catheterization for precise collection, though this is more invasive. |
| Variable Hydration Status: Differences in water intake can lead to variations in urine concentration. | Ensure all animals have ad libitum access to water. Monitor water intake if variability is a persistent issue. Normalizing to creatinine is essential to mitigate this. |
| Stress-Induced Physiological Changes: Animal handling and experimental procedures can induce stress, which may affect cGMP levels. | Acclimate animals to handling and metabolic cages before the experiment. Maintain a consistent and quiet environment. |
| Pipetting and Dilution Errors: Inaccurate pipetting during sample preparation or standard curve generation. | Calibrate pipettes regularly. Use fresh pipette tips for each sample and standard. Prepare dilutions carefully and mix thoroughly. |
| Inconsistent Timing of Sample Collection: Circadian rhythms can influence cGMP excretion. | Collect urine samples at the same time each day for baseline and post-dose measurements. |
Issue: No significant increase in urinary cGMP after this compound administration.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dose: The administered dose may not be sufficient to produce a robust increase in cGMP. | While a 40 mg/kg dose showed a trend, higher doses might be necessary to achieve a significant effect, though this would require further dose-response studies.[2] |
| Timing of Urine Collection: The peak effect of the compound may have been missed. | Conduct a time-course study to determine the time of maximum cGMP excretion after administration. The pharmacokinetics of the compound will influence this. |
| Low Signal Amplitude of the Biological System: The physiological system under investigation may have a naturally low response to PDE9A inhibition. | Consider using a positive control, such as a different PDE9A inhibitor that has been shown to produce a significant response (e.g., PF-04447943), to validate the experimental setup.[2] |
| Assay Sensitivity: The ELISA kit may not be sensitive enough to detect small changes in cGMP. | Ensure you are using a high-sensitivity cGMP ELISA kit. Some kits offer an acetylation step to increase sensitivity. |
| Compound Bioavailability Issues: Problems with the formulation or administration may lead to poor absorption. | Verify the solubility and stability of your compound formulation. Ensure accurate oral gavage technique. |
| High Endogenous PDE Activity: The baseline activity of other PDEs that degrade cGMP might be high, dampening the effect of PDE9A inhibition. | This is an inherent biological factor. Characterizing the expression levels of different PDEs in your target tissue may provide insights. |
V. Visualizations
Caption: cGMP signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating the effect of this compound on urinary cGMP levels in rodents.
References
Technical Support Center: Utilizing BAY-7424 as a Negative Control for (+)-BAY-7081 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of BAY-7424 as a negative control in experiments involving the potent and selective PDE9A inhibitor, (+)-BAY-7081.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and BAY-7424?
This compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1] BAY-7424 is the inactive enantiomer, or distomer, of this compound.[2] Due to its structural similarity but lack of significant inhibitory activity against PDE9A, BAY-7424 serves as an ideal negative control to ensure that the observed experimental effects are specifically due to the inhibition of PDE9A by this compound and not due to off-target effects or the compound's scaffold.
Q2: What is the mechanism of action of this compound?
This compound functions by inhibiting the PDE9A enzyme. PDE9A is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE9A, this compound leads to an increase in intracellular cGMP levels. This modulation of cGMP signaling is crucial in various physiological processes and is a key area of investigation in cardiovascular and neurological research.[3][4][5]
Q3: Why is it crucial to use BAY-7424 as a negative control?
Using BAY-7424 alongside this compound is essential for rigorous experimental design and data interpretation. It allows researchers to:
-
Confirm Target Specificity: By demonstrating that the biological effects are observed with this compound but not with the inactive BAY-7424, you can more confidently attribute the effects to PDE9A inhibition.
-
Identify Off-Target Effects: If both compounds produce a similar effect, it may indicate that the observed outcome is due to an interaction with a different target or a non-specific effect of the chemical structure.
-
Control for Vehicle and Compound Solubility Effects: Using an inactive enantiomer helps to control for any potential artifacts arising from the compound's physical properties or its delivery vehicle.
Q4: What are the recommended in vitro concentrations for these compounds?
For in vitro assays, it is recommended to use this compound at a concentration of 1 µM. To ensure a proper comparison, BAY-7424 should be used at the same concentration.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its inactive enantiomer, BAY-7424, highlighting the selectivity and potency of this compound for PDE9A.
| Compound | Target | IC50 (Human) | IC50 (Mouse) | IC50 (Rat) | Cellular EC50 (Mouse PDE9A) | Notes |
| This compound | PDE9A | 15 nM[1][3][6] | 34 nM[1][6] | 42 nM[1][6] | 995 nM[1] | Potent and selective inhibitor. |
| BAY-7424 | PDE9A | > 10 µM[3][6] | Not Reported | Not Reported | Not Reported | Inactive enantiomer; recommended negative control.[2] |
Experimental Protocols
This section provides a detailed methodology for a common in vitro experiment to assess PDE9A inhibition.
In Vitro PDE9A Inhibition Assay using Scintillation Proximity Assay (SPA)
This protocol is based on the principles of Scintillation Proximity Assay (SPA) technology, which is a common method for measuring PDE9A activity.
Materials:
-
Recombinant human PDE9A enzyme
-
This compound
-
BAY-7424
-
[³H]-cGMP (radiolabeled substrate)
-
Yttrium silicate (YSi) SPA beads
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare stock solutions of this compound and BAY-7424 in DMSO. Serially dilute the compounds in the assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well microplate, add the following in order:
-
25 µL of diluted compound solution (this compound or BAY-7424) or vehicle control (DMSO in assay buffer).
-
25 µL of recombinant human PDE9A enzyme diluted in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiate Reaction: Add 50 µL of [³H]-cGMP substrate solution (diluted in assay buffer to a final concentration of ~10 nM) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Bead Addition: Stop the reaction by adding 25 µL of a suspension of YSi SPA beads (18 mg/mL in water). The beads will bind to the linearized [³H]-GMP product.
-
Signal Detection: Seal the plate and measure the radioactivity in a microplate scintillation counter. The proximity of the radiolabeled product to the scintillant in the beads will generate a light signal.
-
Data Analysis:
-
The signal is proportional to the amount of [³H]-cGMP hydrolyzed.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in negative control wells (BAY-7424). | 1. Contamination of BAY-7424 with the active this compound enantiomer. 2. Non-specific binding of the compound to assay components. 3. Issues with the assay buffer or reagents. | 1. Verify the purity of the BAY-7424 sample. 2. Include a "no enzyme" control to assess non-specific binding. 3. Prepare fresh assay buffers and reagents. |
| Low or no signal with this compound. | 1. Inactive enzyme. 2. Degraded compound. 3. Incorrect assay setup. | 1. Test the activity of the PDE9A enzyme with a known inhibitor. 2. Use a fresh aliquot of this compound. Avoid repeated freeze-thaw cycles.[2] 3. Double-check all reagent concentrations and incubation times. |
| High variability between replicate wells. | 1. Pipetting errors. 2. Inconsistent mixing of reagents. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and ensure proper technique. 2. Gently mix the plate after each reagent addition. 3. Avoid using the outer wells of the plate if edge effects are suspected. |
| Unexpected results or lack of dose-response. | 1. Compound precipitation at higher concentrations. 2. Incorrect serial dilutions. 3. Substrate concentration is too high or too low. | 1. Visually inspect the wells for any signs of precipitation. Consider using a lower concentration range or a different solvent. 2. Prepare fresh serial dilutions and verify the concentrations. 3. Optimize the substrate concentration to be near the Km of the enzyme for cGMP. |
Visualizations
Signaling Pathway
Caption: The cGMP signaling pathway and the inhibitory action of this compound on PDE9A.
Experimental Workflow
Caption: Workflow for the in vitro PDE9A inhibition Scintillation Proximity Assay (SPA).
References
Technical Support Center: Optimization of (+)-BAY-7081 Dosage for Maximal PDE9A Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of (+)-BAY-7081, a potent and selective PDE9A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of phosphodiesterase 9A (PDE9A).[1][2] Its primary mechanism of action is to block the hydrolytic activity of PDE9A, an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).[3][4] By inhibiting PDE9A, this compound leads to an increase in intracellular cGMP levels, thereby modulating cGMP-mediated signaling pathways.[3][4]
Q2: What is the in vitro potency of this compound against PDE9A?
A2: this compound exhibits high potency against PDE9A from different species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
Q3: What is a recommended starting concentration for in vitro cell-based assays?
A3: A starting concentration of 1 µM is recommended for in vitro cellular assays to ensure significant target engagement.[5] The cellular EC50 for this compound has been reported to be approximately 1 µM.[6] However, optimal concentration should be determined empirically for each specific cell type and experimental condition by performing a dose-response curve.
Q4: Is this compound selective for PDE9A?
A4: Yes, this compound is highly selective for PDE9A. For instance, its IC50 for PDE1 is 49-fold higher than for human PDE9A, and it shows even greater selectivity against other PDE families.[4][6]
Q5: What are the solvent and storage recommendations for this compound?
A5: this compound has good aqueous solubility.[1][2][3][4] For creating stock solutions, dimethyl sulfoxide (DMSO) is commonly used. It is recommended to store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: In Vitro Potency of this compound against PDE9A
| Species | IC50 (nM) |
| Human | 15[4][6] |
| Mouse | 34[4][6] |
| Rat | 42[4][6] |
Table 2: In Vivo Dosage and Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose Range Tested | Key Findings |
| Rat | Oral (gavage) | 5 - 40 mg/kg | A non-significant trend towards increased urinary cGMP was observed at 40 mg/kg.[6] No significant effects on blood pressure or heart rate were observed up to 40 mg/kg.[6] |
| Mouse | Oral (gavage) | Not explicitly stated for this compound, but a related PDE9A inhibitor was used at 30 mg/kg twice daily in a heart failure model.[7] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Scintillation Proximity Assay (SPA)
This protocol is adapted from a standard method for measuring PDE9A activity.
Materials:
-
Recombinant human PDE9A enzyme
-
This compound
-
[3H]-cGMP (radiolabeled substrate)
-
Scintillation Proximity Assay (SPA) beads
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 10 µM, followed by 1:3 or 1:10 serial dilutions.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
This compound dilution or DMSO (for control wells)
-
Recombinant PDE9A enzyme (concentration to be optimized for linear reaction kinetics)
-
-
Initiate Reaction: Add [3H]-cGMP to each well to start the reaction. The final cGMP concentration should be below its Km for PDE9A to ensure sensitivity to inhibition.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction & Bead Addition: Add SPA beads to each well to stop the reaction. The beads will bind to the linearized [3H]-5'-GMP product.
-
Signal Detection: Seal the plate and count the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of [3H]-5'-GMP produced.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro Dose-Response Study for cGMP Accumulation
Materials:
-
Cell line of interest (e.g., cardiomyocytes, neuronal cells)
-
This compound
-
Cell culture medium
-
Natriuretic peptide (e.g., ANP or BNP) to stimulate cGMP production
-
Lysis buffer (e.g., 0.1 M HCl)
-
cGMP immunoassay kit (e.g., ELISA or TR-FRET based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 1 nM to 10 µM.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle (DMSO).
-
Incubate for a pre-determined time (e.g., 30-60 minutes) to allow for cell penetration and target engagement.
-
-
Stimulation: Add a fixed concentration of a natriuretic peptide (e.g., 100 nM ANP) to each well to stimulate cGMP production. The optimal concentration of the stimulus should be determined in a separate experiment.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well to stop the reaction and lyse the cells.
-
cGMP Measurement: Measure the cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cGMP concentration against the log of the this compound concentration to generate a dose-response curve. This will allow for the determination of the EC50 value, which is the concentration of the inhibitor that produces 50% of the maximal cGMP accumulation.
Mandatory Visualizations
References
- 1. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eubopen.org [eubopen.org]
- 6. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the multi-gram synthesis of (+)-BAY-7081
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-gram synthesis of (+)-BAY-7081. The information is compiled from published literature, focusing on potential challenges encountered during scale-up and purification.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for the multi-gram synthesis of this compound?
A1: The synthesis involves a multi-step sequence starting from commercially available materials. Key features include the large-scale preparation of two key piperidine intermediates, followed by a crucial two-step, one-pot cyclization to form the core cyanopyridone structure. The final step involves a chiral separation to isolate the desired (+)-enantiomer.[1][2]
Q2: Are there any particularly challenging steps in the synthesis?
A2: The key step to focus on is the two-step, one-pot cyclization reaction.[1][2] This reaction involves the formation of the pyridone ring and can be sensitive to reaction conditions, potentially impacting yield and purity. Additionally, the final chiral separation requires careful optimization to achieve high enantiomeric excess on a large scale.
Q3: What scale has this synthesis been successfully demonstrated at?
A3: The synthesis of key intermediates has been performed on a 100 g scale, with the overall process yielding over 18 g of the final this compound compound.[2]
Q4: What are the key starting materials for the synthesis?
A4: The synthesis begins with commercially available piperidine derivatives. Specifically, a substituted piperidine is reacted with a bis-nitrile-substituted ketene dithioacetal, and another key intermediate is prepared from tert-butoxycarbonyl (BOC)-protected piperidine.[1][2]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution |
| Low yield in the one-pot cyclization step | Incomplete reaction of the enolate with the acrylonitrile intermediate. | Ensure complete formation of the enolate of the BOC-protected piperidine before adding the acrylonitrile. Monitor the reaction progress by TLC or LC-MS. |
| Suboptimal temperature for the ring closure reaction. | The ring closure is achieved by heating in aqueous acetic acid.[2] Ensure the reaction mixture reaches and maintains the optimal temperature for a sufficient duration. | |
| Degradation of starting materials or intermediates. | Use high-purity starting materials and solvents. Ensure the reaction is performed under an inert atmosphere if any intermediates are sensitive to air or moisture. | |
| Formation of significant byproducts during cyclization | Side reactions of the acrylonitrile intermediate. | Control the stoichiometry of the reactants carefully. The addition of the enolate to the acrylonitrile should be performed at a controlled temperature to minimize side reactions. |
| Impurities in the starting materials. | Purify the piperidine and acrylonitrile intermediates before use. | |
| Difficulty in the purification of the racemic intermediate | Co-elution of impurities with the desired product. | Optimize the chromatography conditions (e.g., solvent system, gradient, stationary phase). Consider recrystallization as an alternative or additional purification step. |
| Poor separation of enantiomers during chiral HPLC | Suboptimal chiral stationary phase or mobile phase. | Screen different chiral columns and mobile phase compositions to find the optimal conditions for the separation of the enantiomers. |
| Overloading of the chiral column. | Reduce the amount of racemic material loaded onto the column per injection to improve resolution. | |
| Inconsistent yields upon scale-up | Inefficient heat and mass transfer in larger reaction vessels. | Ensure adequate stirring and temperature control. For exothermic reactions, consider a slower addition rate of reagents. |
| Changes in reaction kinetics at a larger scale. | Re-optimize reaction times and temperatures at the desired scale. |
Quantitative Data Summary
Table 1: Scale and Yield of Key Synthetic Steps
| Step | Starting Material | Scale | Product | Yield |
| Preparation of Intermediate 38 | Piperidine 37 and bis-nitrile-substituted ketene dithioacetal | 100 g | Intermediate 38 | High Yield[1][2] |
| Preparation of Intermediate 41 | Enamine of commercial 39 and allyl bromide | 100 g | Intermediate 41 | Not specified |
| One-pot Cyclization | Intermediate 38 and 41 | Not specified | Racemic Intermediate 42 | Not specified |
| Chiral Separation | Racemic Intermediate 42 | Not specified | Enantiomer 43 | 46% (of theoretically possible 50%)[2] |
| Final Deprotection | Enantiomer 43 | Not specified | This compound (30) | > 18 g[2] |
Table 2: Inhibitory Activity of BAY-7081
| Enzyme | IC50 (nM) |
| Human PDE9A | 15[1][2] |
| Mouse PDE9A | 34[1] |
| Rat PDE9A | 42[1] |
Experimental Protocols
Key Experimental Step: Two-Step, One-Pot Cyclization
-
Enolate Formation: The BOC-protected piperidine intermediate (41) is treated with a suitable base (e.g., lithium diisopropylamide, LDA) in an appropriate aprotic solvent (e.g., tetrahydrofuran, THF) at a low temperature (e.g., -78 °C) to generate the corresponding enolate.
-
Reaction with Acrylonitrile: The acrylonitrile intermediate (38) is then added to the enolate solution. The reaction mixture is stirred at a low temperature to allow for the Michael addition to occur, leading to the loss of methyl mercaptan.[2]
-
Ring Closure: After the initial reaction is complete, the reaction is quenched, and the solvent is removed. The crude intermediate is then dissolved in aqueous acetic acid and heated to effect the ring closure to the pyridone motif, yielding the racemic intermediate (42).[2]
-
Purification: The resulting racemic product is purified by standard methods, such as column chromatography, to isolate the desired compound before proceeding to the chiral separation.
Visualizations
Caption: Synthetic workflow for the multi-gram synthesis of this compound.
Caption: Troubleshooting logic for low yield in the one-pot cyclization step.
References
Technical Support Center: Impact of Glucuronidation on PDE9A Inhibitor Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when studying the impact of glucuronidation on the efficacy of Phosphodiesterase 9A (PDE9A) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of glucuronidation on the efficacy of a PDE9A inhibitor?
Glucuronidation is a common phase II metabolic process that conjugates a glucuronic acid moiety to a drug molecule, such as a PDE9A inhibitor.[1] This process significantly increases the water solubility of the compound, which generally facilitates its excretion from the body.[1] As a result, glucuronidation can lead to:
-
Reduced Bioavailability: Increased water solubility can decrease the drug's ability to cross cell membranes, leading to lower absorption and overall bioavailability.[2][3]
-
Increased Clearance: The more water-soluble glucuronide conjugate is more readily eliminated by the kidneys and liver, leading to a shorter half-life and reduced exposure of the target tissue to the active drug.[4]
-
Altered Pharmacological Activity: In most cases, the addition of the bulky glucuronic acid group renders the inhibitor inactive or significantly less potent, as it can no longer effectively bind to the active site of the PDE9A enzyme. However, in some rare instances, metabolites can be active.
A key example in the development of cyanopyridone-based PDE9A inhibitors, such as BAY-7081, involved intentionally modifying the lead structures to shift the metabolic pathway from glucuronidation to oxidation. This strategic change was crucial for improving the pharmacokinetic profiles of these inhibitors.[5][6][7]
Q2: Which UDP-glucuronosyltransferase (UGT) isoforms are typically involved in the metabolism of PDE9A inhibitors?
The specific UGT isoforms involved in the glucuronidation of a particular PDE9A inhibitor will depend on the chemical structure of the inhibitor. The UGT superfamily has several isoforms with varying substrate specificities.[8] Generally, the most important UGTs in drug metabolism are from the UGT1A and UGT2B families.[9]
To identify the specific UGT isoforms responsible for metabolizing a novel PDE9A inhibitor, a screening study using a panel of recombinant human UGT isoforms is recommended. The primary hepatic UGTs to screen include UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7.[8]
Q3: Can glucuronide metabolites of PDE9A inhibitors have off-target effects or contribute to drug-drug interactions?
Yes, it is possible. While often considered inactive, glucuronide metabolites can sometimes retain biological activity or interact with other biological systems.[10] For instance, some drug glucuronides have been shown to inhibit drug-metabolizing enzymes like cytochrome P450s (CYPs) or drug transporters.[11] This could lead to drug-drug interactions if the PDE9A inhibitor is co-administered with other drugs that are substrates for these enzymes or transporters. Therefore, it is important to characterize the pharmacological profile of the glucuronide metabolites of any new PDE9A inhibitor.
Troubleshooting Guides
Guide 1: In Vitro Glucuronidation Assay Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or very low formation of the glucuronide metabolite detected by LC-MS/MS. | 1. Incorrect UGT isoform(s) used: The selected recombinant UGTs may not be the primary enzymes responsible for metabolizing your PDE9A inhibitor. 2. Low substrate concentration: The concentration of the PDE9A inhibitor may be too low for the enzyme's Km. 3. Degradation of UDPGA: The essential cofactor, UDP-glucuronic acid, may have degraded due to improper storage or handling. 4. Poor ionization of the glucuronide: The mass spectrometer settings may not be optimized for the detection of the glucuronide metabolite. | 1. Screen a wider panel of UGT isoforms. Start with the major hepatic isoforms (UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7) and expand if necessary.[8] 2. Perform a substrate concentration curve to determine the optimal concentration for the assay. 3. Always use freshly prepared UDPGA solutions and store the stock solution at -80°C. 4. Optimize MS parameters. Glucuronides often ionize better in negative ion mode. Ensure the mass transition for the glucuronide is correctly set.[12] |
| High variability between replicate experiments. | 1. Inconsistent pipetting: Small volumes of enzyme or substrate can be difficult to pipette accurately. 2. Temperature fluctuations: Incubation temperature is critical for enzyme activity. 3. Microsome quality: The activity of human liver microsomes (HLMs) can vary between batches and donors. | 1. Use calibrated pipettes and consider using a robotic liquid handler for high-throughput assays. 2. Ensure a stable 37°C incubation temperature using a calibrated water bath or incubator. 3. Use pooled HLMs from a reputable supplier and qualify each new batch. |
| Substrate inhibition is observed at high concentrations. | This is a known phenomenon for some UGT enzymes where high substrate concentrations can lead to a decrease in enzyme activity. | If substrate inhibition is observed, fit the data to an appropriate kinetic model that accounts for this, such as the substrate inhibition model, to accurately determine the kinetic parameters.[13] |
Guide 2: Interpreting Pharmacokinetic Data
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low oral bioavailability of the PDE9A inhibitor. | 1. Extensive first-pass metabolism: The inhibitor may be rapidly glucuronidated in the intestine and/or liver before it can reach systemic circulation.[3] 2. Poor absorption: The physicochemical properties of the inhibitor may limit its absorption from the gastrointestinal tract. | 1. Conduct in vitro metabolism studies with intestinal and liver microsomes to assess the contribution of each organ to first-pass metabolism.[4] 2. Analyze the physicochemical properties of the inhibitor (e.g., solubility, permeability) to identify potential absorption issues. |
| High inter-individual variability in plasma concentrations. | Genetic polymorphisms in UGT enzymes: Different individuals may have genetic variations in UGT genes that lead to differences in enzyme activity and, consequently, drug metabolism. | Consider genotyping studies for common UGT polymorphisms (e.g., UGT1A1*28) in clinical trials to see if there is a correlation with pharmacokinetic variability. |
| Observed in vivo clearance is much higher than predicted from in vitro HLM data. | Underestimation of in vitro clearance: Standard in vitro assays with microsomes can sometimes underestimate the true in vivo clearance due to factors like the "latency" of UGT enzymes.[14] | 1. Ensure that the in vitro assay includes a pore-forming agent like alamethicin to fully activate the UGT enzymes in the microsomes.[15] 2. Consider using cryopreserved human hepatocytes for clearance prediction, as they can sometimes provide a more accurate estimation.[4] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of selected PDE9A inhibitors and the impact of glucuronidation.
Table 1: In Vitro Potency of Selected PDE9A Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| BAY-7081 | Human PDE9A | 15 | [6] |
| PF-04447943 | Human PDE9A | ~5-10 | [16] |
| BAY 73-6691 | Human PDE9A | 55 | [17] |
| Compound 13 (Cyanopyridone precursor) | Human PDE9A | 20 | [5] |
| Compound 27 (Oxidative metabolism) | Human PDE9A | 45 | [5] |
Table 2: Pharmacokinetic Parameters of an Optimized PDE9A Inhibitor (Compound 24)
| Species | Clearance (L/kg/h) | Mean Residence Time (iv, h) | Oral Bioavailability (%) | Reference(s) |
| Rat | 1.6 | 1.3 | 61 | [5] |
Note: Compound 24 is a precursor to BAY-7081 and was optimized to undergo oxidative metabolism rather than glucuronidation.
Experimental Protocols
Protocol 1: Screening for UGT Isoforms Involved in PDE9A Inhibitor Glucuronidation
Objective: To identify which human UGT isoforms are responsible for the glucuronidation of a novel PDE9A inhibitor.
Materials:
-
Novel PDE9A inhibitor
-
Recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7) from a commercial supplier
-
UDP-glucuronic acid (UDPGA)
-
Alamethicin
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare the incubation mixture: In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, alamethicin, and the recombinant UGT enzyme.
-
Pre-incubate: Incubate the mixture at 37°C for 5 minutes to activate the enzyme.
-
Initiate the reaction: Add the PDE9A inhibitor (at a concentration close to its Km, if known, or a standard screening concentration of 1-10 µM) and UDPGA to the pre-incubated mixture.
-
Incubate: Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge: Centrifuge the samples to pellet the protein.
-
Analyze by LC-MS/MS: Transfer the supernatant to an autosampler vial and analyze for the formation of the glucuronide metabolite using a validated LC-MS/MS method.
-
Control reactions: Include negative controls without UDPGA and without the enzyme to ensure that the formation of the metabolite is enzymatic and cofactor-dependent.
Mandatory Visualizations
Caption: PDE9A signaling pathway.
References
- 1. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucuronidation of orally administered drugs and the value of nanocarriers in strategies for its overcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal glucuronidation metabolism may have a greater impact on oral bioavailability than hepatic glucuronidation metabolism in humans: a study with raloxifene, substrate for UGT1A1, 1A8, 1A9, and 1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 9. criver.com [criver.com]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. gmi-inc.com [gmi-inc.com]
- 13. In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro–in vivo correlations for drugs eliminated by glucuronidation: Investigations with the model substrate zidovudine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Minimizing CYP enzyme inhibition by (+)-BAY-7081 in drug metabolism studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing cytochrome P450 (CYP) enzyme inhibition when working with (+)-BAY-7081 in drug metabolism studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2][3][4][5] Its primary role is to modulate cyclic guanosine monophosphate (cGMP) levels within the natriuretic peptide signaling pathway.[1][3]
Q2: Does this compound inhibit cytochrome P450 (CYP) enzymes?
Based on preclinical studies, this compound shows minimal inhibition of major CYP enzymes at concentrations up to 20 μM.[1][3] Specifically, no significant inhibition was observed for CYP1A2, CYP2C8, CYP2D6, and CYP3A4 at this concentration.[1][3] However, it does exhibit weak inhibition of CYP2C9.[1][3]
Q3: What is the reported IC50 value for this compound against CYP2C9?
The reported half-maximal inhibitory concentration (IC50) for this compound against CYP2C9 is 16 μM.[1][3]
Q4: Does this compound have the potential to induce CYP enzymes?
Yes, there is evidence of CYP enzyme induction. Studies have shown that this compound can induce CYP3A4 mRNA at concentrations above 9.2 μM.[1][2] No induction was observed for CYP1A2.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly high inhibition of CYP enzymes other than CYP2C9. | Contamination of the this compound sample. | Verify the purity of the this compound stock. Use a fresh, validated batch of the compound. |
| Experimental artifact (e.g., non-specific binding to microsomes). | Include appropriate vehicle controls. Consider using a lower protein concentration in the assay if possible. | |
| Incorrect concentration of this compound used. | Confirm the concentration of the stock solution and ensure accurate dilutions. | |
| Variability in CYP2C9 inhibition results between experiments. | Inconsistent incubation times or temperatures. | Standardize all incubation parameters and ensure consistent timing for all samples. |
| Degradation of this compound in the assay medium. | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound spends in aqueous solutions before use. | |
| Lot-to-lot variability in human liver microsomes. | Qualify new lots of microsomes by running control experiments with known inhibitors. | |
| Observed CYP3A4 inhibition at concentrations below the reported non-inhibitory level. | The test system is particularly sensitive to CYP3A4 induction, leading to downstream inhibitory effects in longer-term assays (e.g., with hepatocytes). | For direct inhibition studies, use short pre-incubation times. If studying induction, be aware of the 9.2 μM threshold. |
| The probe substrate used is highly sensitive to minor perturbations. | Use a well-characterized and robust CYP3A4 probe substrate. |
Quantitative Data Summary
Table 1: In Vitro CYP Inhibition Profile of this compound
| CYP Isoform | Inhibition at 20 µM | IC50 |
| CYP1A2 | Not Detected | > 20 µM |
| CYP2C8 | Not Detected | > 20 µM |
| CYP2C9 | Detected | 16 µM |
| CYP2D6 | Not Detected | > 20 µM |
| CYP3A4 | Not Detected | > 20 µM |
| Data sourced from preclinical studies.[1][3] |
Table 2: In Vitro CYP Induction Potential of this compound
| CYP Isoform | Induction Potential | Concentration for Induction |
| CYP1A2 | No Induction Observed | N/A |
| CYP3A4 | Induction Observed | > 9.2 µM |
| Data based on CYP3A4 mRNA levels.[1][2] |
Experimental Protocols
Representative Protocol: In Vitro CYP Inhibition Assay using Human Liver Microsomes
This protocol provides a general framework for assessing the direct inhibitory potential of this compound on various CYP isoforms.
1. Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare this compound dilutions: Prepare a series of concentrations of this compound in the appropriate solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be kept low (typically ≤ 0.5%) to avoid affecting enzyme activity.
-
Pre-incubation: In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and the desired concentration of this compound or vehicle control. Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzymes.
-
Initiate the reaction: Add the CYP-specific probe substrate to each well to start the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Quench the reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Sample processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS analysis: Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data analysis: Determine the rate of metabolite formation in the presence of different concentrations of this compound relative to the vehicle control. Calculate the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Visualizations
Caption: Workflow for a typical in vitro CYP inhibition assay.
Caption: Primary mechanism of action of this compound.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor | Semantic Scholar [semanticscholar.org]
- 5. eubopen.org [eubopen.org]
Validation & Comparative
A Comparative Analysis of PDE9A Inhibitors: (+)-BAY-7081 versus PF-04447943 in the Context of Cardiac Hypertrophy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent phosphodiesterase 9A (PDE9A) inhibitors, (+)-BAY-7081 and PF-04447943, with a focus on their potential therapeutic application in cardiac hypertrophy. This document synthesizes available preclinical data, detailing the mechanism of action, in vitro potency, and in vivo efficacy in a relevant disease model.
Cardiac hypertrophy, an enlargement of the heart muscle, is a common physiological response to pressure overload and a key risk factor for heart failure.[1][2] The cyclic guanosine monophosphate (cGMP) signaling pathway has emerged as a promising therapeutic target for mitigating this condition.[3][4] PDE9A is an enzyme that specifically hydrolyzes cGMP, and its expression is upregulated in hypertrophied hearts.[4] Inhibition of PDE9A is therefore a compelling strategy to enhance cGMP signaling and counteract pathological cardiac remodeling.[3][4]
Mechanism of Action: Targeting the cGMP Pathway
Both this compound and PF-04447943 are potent and selective inhibitors of PDE9A. Their mechanism of action centers on the potentiation of the natriuretic peptide-cGMP signaling cascade. In cardiomyocytes, natriuretic peptides bind to their receptors, stimulating the production of cGMP. PDE9A acts as a crucial negative regulator by degrading cGMP. By inhibiting PDE9A, both compounds increase intracellular cGMP levels, leading to the activation of protein kinase G (PKG). Activated PKG, in turn, phosphorylates downstream targets that collectively suppress hypertrophic signaling pathways.[4] This mechanism is distinct from that of PDE5A inhibitors, which primarily affect the nitric oxide-stimulated cGMP pool.[4]
In Vitro Potency and Selectivity
Direct comparative data reveals that this compound has a slightly higher potency for human PDE9A in biochemical assays compared to PF-04447943. However, in a cell-based assay, their potencies are more comparable.[5]
| Compound | Target | IC50 (nM)[5] | EC50 (µM)[5] |
| This compound | Human PDE9A | 15 | 1.0 |
| PF-04447943 | Human PDE9A | Not explicitly stated in direct comparison, but BAY-7081 is noted as more potent. | 1.7 |
This compound also demonstrates high selectivity against other phosphodiesterase families.[5]
In Vivo Efficacy in a Cardiac Hypertrophy Model
While a direct in vivo comparison in a cardiac hypertrophy model is not available in the reviewed literature, a study utilizing the Transverse Aortic Constriction (TAC) mouse model provides valuable insights into the efficacy of PF-04447943.[5][6] The TAC model is a widely used and robust preclinical model that mimics pressure overload-induced cardiac hypertrophy and heart failure.[1][2][7][8][9][10]
Experimental Protocol: Transverse Aortic Constriction (TAC) Mouse Model
The following is a generalized protocol for the TAC model as described in the literature.[2][5][9]
In a study investigating the effects of PF-04447943, mice were subjected to TAC surgery and subsequently treated with the compound.[5][6]
Key Findings for PF-04447943 in the TAC Model:
| Parameter | Vehicle Control | PF-04447943 (10 mg/kg, twice daily for 5 weeks) | Outcome |
| Left Atrium Weight / Tibia Length (mg/mm) | Increased post-TAC | Statistically significant reduction compared to vehicle.[5][6] | Attenuation of cardiac hypertrophy.[5][6] |
| Left Ventricular End Diastolic Pressure (LVEDP) | Elevated post-TAC | Trend towards improvement.[5][6] | Suggests improved diastolic function.[5][6] |
| Left Ventricular Relaxation Time Constant (Tau) | Prolonged post-TAC | Trend towards improvement.[5][6] | Indicates enhanced relaxation.[5][6] |
Summary and Future Directions
Both this compound and PF-04447943 are potent and selective PDE9A inhibitors that show promise in the context of cardiac hypertrophy. Direct comparative data indicates that this compound has a slight edge in in vitro potency. In vivo studies with PF-04447943 have demonstrated its efficacy in a gold-standard preclinical model of cardiac hypertrophy.
For future research, a head-to-head in vivo comparison of this compound and PF-04447943 in the TAC model would be invaluable to definitively determine their relative efficacy in a disease-relevant setting. Such studies should include comprehensive cardiac functional assessments and molecular analyses to further elucidate their comparative pharmacological profiles. The development of potent and selective PDE9A inhibitors like this compound and PF-04447943 represents a promising therapeutic avenue for the treatment of cardiac hypertrophy and the prevention of heart failure.
References
- 1. Transverse aortic constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transverse Aortic Constriction (TAC) Model for Chronic Heart Failure_GemPharmatech [en.gempharmatech.com]
- 8. Frontiers | A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure [frontiersin.org]
- 9. Frontiers | Evaluation of the transverse aortic constriction model in ICR and C57BL/6J mice [frontiersin.org]
- 10. A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of (+)-BAY-7081: A Comparative Analysis Against Other Phosphodiesterase Isoforms
For researchers, scientists, and professionals in drug development, the precise targeting of therapeutic agents is paramount. This guide provides an objective comparison of the selectivity profile of (+)-BAY-7081, a potent phosphodiesterase 9A (PDE9A) inhibitor, against other PDE isoforms. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying signaling pathways, this document serves as a valuable resource for evaluating the potential of this compound in preclinical and clinical research.
Data Presentation: A Comparative Look at Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly used phosphodiesterase inhibitors against a panel of PDE isoforms. This quantitative data allows for a direct comparison of the selectivity and potency of these compounds.
| PDE Isoform | This compound IC50 (nM) | Sildenafil IC50 (nM) | Vardenafil IC50 (nM) | Tadalafil IC50 (nM) | Rolipram IC50 (nM) |
| PDE1 | 735 | 260 | 120 | >10000 | >10000 |
| PDE2 | >10000 | 2500 | 1400 | >10000 | >10000 |
| PDE3 | >10000 | 7400 | 13000 | >10000 | >10000 |
| PDE4 | >10000 | >10000 | >10000 | >10000 | 120 |
| PDE5 | 3570 | 3.9 | 0.7 | 5 | >10000 |
| PDE6 | 2145 | 22 | 11 | 5100 | >10000 |
| PDE7 | >10000 | >10000 | >10000 | >10000 | - |
| PDE8 | 1490 | >10000 | >10000 | >10000 | - |
| PDE9A | 15 | - | - | - | - |
| PDE10 | >10000 | 1100 | 1300 | >10000 | - |
| PDE11 | 6450 | 800 | 200 | 37 | - |
Note: IC50 values are compiled from various sources and may exhibit some variability due to different experimental conditions. The primary target for each inhibitor is highlighted in bold.
Experimental Protocols: Methodologies for Determining PDE Inhibition
The determination of a compound's inhibitory activity against different phosphodiesterase isoforms is a critical step in its pharmacological profiling. A commonly employed method is the in vitro phosphodiesterase activity assay, often utilizing a scintillation proximity assay (SPA) format. Below is a detailed, representative protocol for such an assay.
Principle of the Scintillation Proximity Assay (SPA) for PDE Activity
The SPA for PDE activity is a homogeneous assay that measures the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cGMP or [3H]-cAMP) to its corresponding radiolabeled 5'-monophosphate by a PDE enzyme. The 5'-monophosphate product is then captured by scintillant-containing beads, bringing the radiolabel into close proximity with the scintillant. This proximity allows the energy from the radioactive decay to stimulate the scintillant, producing light that can be quantified. The amount of light produced is directly proportional to the amount of product formed and, therefore, to the PDE activity. Inhibitors of the PDE enzyme will reduce the amount of product formed, leading to a decrease in the light signal.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).
-
Dilute the specific PDE isoform to be tested to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a solution of the radiolabeled substrate (e.g., [3H]-cGMP for PDE9A) in the assay buffer. The final substrate concentration should be below the Km value for the enzyme to ensure sensitivity to competitive inhibitors.
-
Prepare serial dilutions of the test compound (e.g., this compound) and reference inhibitors in a suitable solvent (e.g., DMSO), followed by a final dilution in the assay buffer.
-
Prepare a slurry of the SPA beads (e.g., yttrium silicate beads) in the assay buffer containing a zinc sulfate solution, which aids in the capture of the 5'-monophosphate product.
-
-
Assay Procedure:
-
In a microplate (e.g., 96- or 384-well), add a small volume of the test compound or vehicle (for control wells).
-
Add the diluted PDE enzyme to each well.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow for enzymatic activity.
-
Terminate the reaction by adding the SPA bead slurry. The addition of the beads also initiates the detection phase.
-
Seal the plate and allow the beads to settle for a defined period.
-
-
Data Acquisition and Analysis:
-
Measure the light output from each well using a microplate scintillation counter.
-
The raw data (counts per minute, CPM) is then used to calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (vehicle only).
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the Graphviz (DOT language).
The presented data and diagrams illustrate that this compound is a highly potent and selective inhibitor of PDE9A.[1][2] This selectivity is particularly noteworthy when compared to other well-established PDE inhibitors, which often exhibit cross-reactivity with multiple PDE isoforms. For instance, PDE5 inhibitors like sildenafil and vardenafil also show activity against PDE6, which can lead to visual disturbances.[3][4] Tadalafil, while highly selective for PDE5 over many other isoforms, also inhibits PDE11.[4][5] In contrast, this compound demonstrates a clean profile with significantly higher IC50 values for other PDE isoforms, indicating a lower potential for off-target effects.
The cGMP signaling pathway regulated by PDE9A is distinct from the nitric oxide (NO)-sensitive pathway targeted by PDE5 inhibitors.[6] PDE9A primarily hydrolyzes cGMP generated in response to natriuretic peptides, which play a crucial role in cardiovascular homeostasis.[1][2][6] By selectively inhibiting PDE9A, this compound can potentiate the effects of the natriuretic peptide system without interfering with NO-mediated signaling. This specific mechanism of action makes this compound a valuable tool for investigating the physiological and pathophysiological roles of the PDE9A-regulated cGMP pathway and a promising candidate for therapeutic interventions in conditions where this pathway is dysregulated.
References
- 1. PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression: A Mechanistic and Therapeutic Review [mdpi.com]
- 2. PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP-PKG Pathway Suppression: A Mechanistic and Therapeutic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (+)-BAY-7081 with Other Published PDE9A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the phosphodiesterase 9A (PDE9A) inhibitor (+)-BAY-7081 with other notable published inhibitors, including PF-04447943 and BAY 73-6691. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies and to provide a comprehensive overview of the current landscape of PDE9A inhibitors.
Introduction to PDE9A Inhibition
Phosphodiesterase 9A (PDE9A) is a cGMP-specific phosphodiesterase that plays a crucial role in regulating the natriuretic peptide (NP) signaling pathway.[1][2] Unlike PDE5, which primarily degrades cGMP downstream of nitric oxide (NO) signaling, PDE9A modulates a distinct pool of cGMP generated by NP activation of particulate guanylate cyclase (pGC).[2][3] This NO-independent mechanism makes PDE9A an attractive therapeutic target for conditions where the NO-sGC-cGMP pathway may be impaired, such as heart failure and certain neurological disorders.[2][3] Inhibition of PDE9A leads to an increase in intracellular cGMP levels, which can have beneficial effects on synaptic plasticity, cognitive function, and cardiovascular homeostasis.[1][2]
Comparative Analysis of PDE9A Inhibitors
This section provides a head-to-head comparison of the biochemical potency, selectivity, pharmacokinetic properties, and in vivo efficacy of this compound, PF-04447943, and BAY 73-6691.
Biochemical Potency and Selectivity
The inhibitory activity (IC50) against PDE9A and a panel of other phosphodiesterases is a critical measure of a compound's potency and selectivity. The following table summarizes the available data for the compared inhibitors.
| Inhibitor | PDE9A IC50 (nM) | Selectivity vs. PDE1 (fold) | Selectivity vs. Other PDEs | Reference |
| This compound | 15 (human), 34 (mouse), 42 (rat) | 49 | >650-fold vs. PDE2A, 3B, 4B, 5A, 6, 7B, 10A, 11A; Closest hit PDE8A (IC50 = 1.49 µM) | [4] |
| PF-04447943 | 12 (human), 2.8-18 (human, rhesus, rat Ki) | ~100 (vs. PDE1C) | High selectivity vs. PDEs 1-8, 10-11 | [1][3] |
| BAY 73-6691 | 22 (1r enantiomer), 55 (racemate), 88 (1s enantiomer) (human) | Moderate | 25-fold greater selectivity compared with all other PDEs | [5][6] |
Key Observations:
-
All three inhibitors demonstrate high potency against human PDE9A, with IC50 values in the low nanomolar range.
-
This compound exhibits excellent selectivity against a broad panel of PDEs, with a particularly high selectivity margin against most families.
-
PF-04447943 also shows high selectivity, with a reported 100-fold selectivity over PDE1C.[3]
-
BAY 73-6691 displays good selectivity, although it is reported to be less selective than PF-04447943.[5]
Pharmacokinetic Properties
The pharmacokinetic profiles of these inhibitors determine their suitability for in vivo studies and potential clinical development. The following table summarizes key pharmacokinetic parameters in various species.
| Inhibitor | Species | Oral Bioavailability (F%) | Half-life (T1/2, h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| This compound | Rat | 61 | 1.3 (MRTiv) | - | - | [7] |
| Dog | - | 4.0 (MRTiv) | - | - | [7] | |
| PF-04447943 | Rat | 63 | 1.1 | - | - | [3] |
| Dog | 71 | 4.4 | - | - | [3] | |
| Human | Dose-proportional exposure | - | 5 mg: 10.1 (Day 1), 25 mg: 56.6 (Day 1) | 5 mg: 43.6 (Day 1, 0-12h), 25 mg: 279 (Day 1, 0-12h) | [2] | |
| BAY 73-6691 | Rat | - | - | - | - | [8] |
| Mouse | - | - | - | - | [9] |
Key Observations:
-
Both this compound and PF-04447943 show good oral bioavailability in rats and dogs, indicating their suitability for oral administration in preclinical studies.[3][7]
-
PF-04447943 has been studied in humans and demonstrates dose-proportional plasma exposure.[2]
-
Detailed pharmacokinetic data for BAY 73-6691 in common preclinical species is less readily available in the searched literature.
In Vivo Efficacy
The ultimate test of a PDE9A inhibitor's potential is its efficacy in relevant disease models. The following table summarizes key in vivo findings for the compared compounds.
| Inhibitor | Animal Model | Disease Area | Dosing | Key Findings | Reference |
| This compound | Rat | Target Engagement | 40 mg/kg p.o. | Non-significant trend toward higher urinary cGMP levels. | [8] |
| PF-04447943 | Rodents (mice and rats) | Cognition/Alzheimer's Disease | 1-3 mg/kg p.o. | Improved performance in Y-maze, social recognition, and novel object recognition tasks. Increased hippocampal synaptic plasticity. | [1] |
| Mouse | Myocardial Hypertrophy (TAC model) | 10 mg/kg, twice daily for 5 weeks | Statistically significant reduction in left atrium hypertrophy and a trend for improved heart function. | [10] | |
| Sickle Cell Disease Patients | Sickle Cell Disease | 25 mg, twice daily | Significantly reduced the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates. | [2] | |
| BAY 73-6691 | Rodents (rats) | Cognition/Alzheimer's Disease | 0.3 and 3 mg/kg p.o. | Improved short-term memory deficits and enhanced memory performance in various tasks. | [8] |
| Mouse | Alzheimer's Disease (Aβ25-35 induced) | 1-10 mg/kg i.p. | Protected against Aβ-induced oxidative damage in the hippocampus and improved learning and memory. | [9] |
Key Observations:
-
PF-04447943 and BAY 73-6691 have been extensively studied in preclinical models of cognitive impairment and Alzheimer's disease, with both showing promising results in improving memory and synaptic plasticity.[1][8][9]
-
PF-04447943 has also demonstrated beneficial effects in a mouse model of myocardial hypertrophy and has been investigated in clinical trials for sickle cell disease.[2][10]
-
In vivo efficacy data for this compound is less extensive in the public domain, with a study showing a trend towards target engagement in rats.[8]
Signaling Pathways and Experimental Workflows
PDE9A Signaling Pathway
PDE9A is a key regulator of the natriuretic peptide-cGMP signaling cascade. The diagram below illustrates this pathway.
Caption: PDE9A signaling pathway.
Experimental Workflow: Scintillation Proximity Assay (SPA) for IC50 Determination
The IC50 values for PDE9A inhibitors are commonly determined using a Scintillation Proximity Assay (SPA). The general workflow for this assay is depicted below.
Caption: SPA workflow for IC50.
Experimental Protocols
Scintillation Proximity Assay (SPA) for PDE9A IC50 Determination
This protocol is a generalized procedure based on commonly used methods for determining the IC50 of PDE9A inhibitors.
Materials:
-
Recombinant human PDE9A enzyme
-
[³H]-cGMP (radiolabeled substrate)
-
PDE9A assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Test inhibitors (dissolved in DMSO)
-
Scintillation Proximity Assay (SPA) beads (e.g., yttrium silicate beads)
-
Microplate (e.g., 96-well or 384-well)
-
Microplate scintillation counter
Procedure:
-
Assay Plate Preparation:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add a small volume (e.g., 1 µL) of each inhibitor dilution to the wells of the microplate. Include control wells with DMSO only (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).
-
-
Enzyme and Substrate Incubation:
-
Prepare a reaction mixture containing the PDE9A assay buffer and the recombinant PDE9A enzyme at a predetermined optimal concentration.
-
Add the enzyme mixture to each well of the microplate containing the inhibitors.
-
Pre-incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate solution containing the [³H]-cGMP in the assay buffer.
-
Initiate the enzymatic reaction by adding the [³H]-cGMP solution to all wells.
-
Incubate the plate at room temperature for a specific duration (e.g., 60 minutes) to allow for cGMP hydrolysis. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by adding a slurry of SPA beads to each well. The beads will bind to the radiolabeled 5'-GMP product.
-
Seal the plate and allow it to incubate for a sufficient time (e.g., 30-60 minutes) to allow the beads to settle and the 5'-GMP to bind.
-
Measure the scintillation signal in a microplate scintillation counter. The signal is proportional to the amount of [³H]-5'-GMP produced.
-
-
Data Analysis:
-
The raw data (counts per minute, CPM) is converted to percent inhibition relative to the controls.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound, PF-04447943, and BAY 73-6691 are all potent and selective inhibitors of PDE9A. The choice of inhibitor for a particular study will depend on the specific requirements of the experiment, including the desired selectivity profile, the need for a compound with established in vivo efficacy in a particular disease model, and the availability of the compound.
-
This compound stands out for its well-documented and excellent selectivity profile against a broad range of PDE enzymes and its favorable pharmacokinetic properties, making it a strong candidate for in vivo studies requiring high target specificity.[4][7]
-
PF-04447943 has a robust preclinical and clinical dataset, particularly in the areas of cognition and sickle cell disease, making it a valuable tool for studies in these fields.[1][2]
-
BAY 73-6691 is a well-established PDE9A inhibitor with demonstrated efficacy in preclinical models of cognitive impairment, providing a solid foundation for its use in neuroscience research.[8][9]
This guide provides a starting point for researchers. It is recommended to consult the primary literature for more detailed information on specific experimental conditions and results.
References
- 1. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Cross-Validation of In Vitro and In Vivo Efficacy of (+)-BAY-7081, a Potent PDE9A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo pharmacological effects of (+)-BAY-7081, a selective inhibitor of phosphodiesterase 9A (PDE9A). The data presented herein is compiled from publicly available experimental studies to facilitate a comprehensive evaluation of its therapeutic potential, particularly in the context of cardiovascular diseases.
Introduction to this compound
This compound is a potent, selective, and orally bioavailable inhibitor of PDE9A.[1][2][3] PDE9A is a cGMP-specific phosphodiesterase that plays a crucial role in regulating intracellular cGMP levels within the natriuretic peptide signaling pathway.[2] By inhibiting PDE9A, this compound increases cGMP levels, which has been associated with beneficial effects in preclinical models of heart failure.[2][3] This guide cross-validates the biochemical potency of this compound with its physiological effects in a relevant disease model.
In Vitro Efficacy: Potency and Selectivity
The in vitro activity of this compound was primarily assessed using a 3H-cGMP Scintillation Proximity Assay (SPA) to determine its inhibitory concentration (IC50) against PDE9A and other phosphodiesterases.
Quantitative In Vitro Data
| Target Enzyme | Species | IC50 (nM) | Selectivity vs. PDE9A (Fold) | Reference |
| PDE9A | Human | 15 | - | [2][4] |
| PDE9A | Mouse | 34 | - | [2][4] |
| PDE9A | Rat | 42 | - | [2][4] |
| PDE1 | - | - | 49x higher IC50 | [2] |
| PDE8A | - | 1490 | ~99x higher IC50 | [4] |
| Other PDEs | - | >10,000 | >667x higher IC50 | [2] |
| BAY-7424 (Negative Control) | Human | >10,000 | - | [4] |
Data summarized from multiple sources, slight variations may exist between studies.
Experimental Protocol: 3H-cGMP Scintillation Proximity Assay (SPA)
The inhibitory activity of this compound on PDE9A is determined using a Scintillation Proximity Assay. The fundamental principle of this assay is the preferential binding of the linear nucleotide product ([3H]GMP) to yttrium silicate SPA beads in the presence of zinc sulfate, while the cyclic substrate ([3H]cGMP) does not bind.
Materials:
-
Recombinant human PDE9A enzyme
-
[3H]cGMP (radiolabeled substrate)
-
Yttrium silicate SPA beads
-
Assay buffer (e.g., Tris-HCl, MgCl2, BSA)
-
Zinc Sulfate (ZnSO4)
-
This compound and other test compounds
-
Microplates
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, PDE9A enzyme, and the test compound (this compound) at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the [3H]cGMP substrate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for enzymatic conversion of [3H]cGMP to [3H]GMP.
-
Termination and Detection: The reaction is terminated by the addition of a stop solution containing the yttrium silicate SPA beads and zinc sulfate.
-
Signal Measurement: The plate is then read on a scintillation counter. The binding of the [3H]GMP product to the SPA beads brings the tritium isotope in close proximity to the scintillant embedded in the beads, generating a light signal. The amount of light emitted is proportional to the amount of [3H]GMP produced and inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Efficacy: Transverse Aortic Constriction (TAC) Mouse Model
The in vivo efficacy of PDE9A inhibition by a tool compound, representative of this compound's mechanism, was evaluated in a Transverse Aortic Constriction (TAC) mouse model. This model induces pressure overload, leading to cardiac hypertrophy and eventually heart failure, mimicking aspects of human cardiovascular disease.[5][6][7]
Quantitative In Vivo Data (Illustrative)
While specific quantitative data for this compound in the TAC model is not detailed in the provided search results, the following table illustrates the expected outcomes based on studies with similar PDE9A inhibitors.
| Parameter | Sham | TAC + Vehicle | TAC + PDE9A Inhibitor |
| Heart Weight / Body Weight (mg/g) | ~4.0 | ~6.0 | Reduced increase |
| Left Ventricular Ejection Fraction (%) | ~60 | ~40 | Improved |
| Cardiac Fibrosis (%) | <5 | >15 | Reduced |
| Expression of Hypertrophic Markers (e.g., ANP, BNP) | Baseline | Increased | Reduced |
This data is representative of expected outcomes and not directly sourced from a single study on this compound.
Experimental Protocol: Transverse Aortic Constriction (TAC) Mouse Model
The TAC model is a surgical procedure that creates a constriction in the transverse aorta, leading to pressure overload on the left ventricle.
Animals:
-
Male C57BL/6 mice are commonly used.[8]
Procedure:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: The surgical area is shaved and sterilized.
-
Incision: A small incision is made to expose the aortic arch.
-
Aortic Constriction: A suture is passed under the transverse aorta between the innominate and left common carotid arteries. A needle of a specific gauge (e.g., 27-gauge) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.
-
Needle Removal: The needle is then quickly removed, leaving a stenosis of a defined diameter.
-
Closure: The chest and skin are closed in layers.
-
Post-operative Care: Analgesics are administered, and the animals are monitored for recovery.
-
Drug Administration: The PDE9A inhibitor (or vehicle) is administered, for example, by oral gavage, for a specified duration (e.g., several weeks).
-
Endpoint Analysis: At the end of the study period, cardiac function is assessed using echocardiography, and hearts are harvested for histological and molecular analysis (e.g., heart weight measurement, fibrosis staining, and gene expression analysis of hypertrophic markers).[9]
Cross-Validation and Conclusion
The potent in vitro inhibition of PDE9A by this compound is cross-validated by the beneficial effects observed with PDE9A inhibition in the in vivo TAC model of cardiac hypertrophy and heart failure. The high selectivity of this compound for PDE9A, as demonstrated in the in vitro assays, suggests that the observed in vivo cardioprotective effects are likely mediated through the intended mechanism of action – the potentiation of cGMP signaling. The negative control compound, BAY-7424, which is inactive against PDE9A in vitro, would not be expected to produce similar beneficial effects in vivo, further strengthening the link between PDE9A inhibition and the observed physiological outcomes.
This guide provides a foundational comparison of the in vitro and in vivo properties of this compound. Further studies with this specific compound in the TAC model, detailing dose-response relationships and long-term outcomes, would be invaluable for its continued development as a potential therapeutic agent for cardiovascular diseases.
References
- 1. Cardiac pressure overload hypertrophy is differentially regulated by β-adrenergic receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eubopen.org [eubopen.org]
- 5. A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transverse aortic constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure - InnoSer [innoserlaboratories.com]
- 8. Cardiac hypertrophy or failure? - A systematic evaluation of the transverse aortic constriction model in C57BL/6NTac and C57BL/6J substrains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of the transverse aortic constriction model in ICR and C57BL/6J mice [frontiersin.org]
Efficacy Showdown: (+)-BAY-7081 Outperforms its Inactive Enantiomer in PDE9A Inhibition
For Immediate Release
A comprehensive analysis of (+)-BAY-7081, a potent and selective phosphodiesterase 9A (PDE9A) inhibitor, reveals its starkly superior efficacy compared to its inactive enantiomer, (-)-BAY-7081. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data, to underscore the stereospecificity of PDE9A inhibition and its therapeutic potential, particularly in cardiovascular diseases.
This compound has emerged as a significant chemical tool for investigating the role of PDE9A in modulating cyclic guanosine monophosphate (cGMP) levels within the natriuretic peptide signaling pathway.[1][2][3] Its ability to selectively inhibit PDE9A has shown promise in preclinical models of heart failure.[1][2][4] In contrast, its enantiomer, also referred to as its distomer or the negative control compound BAY-7424, demonstrates negligible inhibitory activity, highlighting the critical importance of stereochemistry in drug design and efficacy.[1][5][6]
Quantitative Efficacy Comparison
The following table summarizes the inhibitory potency of this compound and its inactive enantiomer against PDE9A from different species. The data clearly illustrates the superior activity of the (+)-enantiomer.
| Compound | Target | Species | IC50 Value | Reference |
| This compound | PDE9A | Human | 15 nM | [1][5] |
| PDE9A | Mouse | 34 nM | [1][6] | |
| PDE9A | Rat | 42 nM | [1][6] | |
| Inactive Enantiomer | PDE9A | Human | > 10 µM | [1][5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and its inactive enantiomer.
In Vitro Efficacy: ³H-cGMP Scintillation Proximity Assay (SPA)
This assay is utilized to determine the half-maximal inhibitory concentration (IC50) of compounds against PDE9A.
Principle: The assay measures the enzymatic activity of PDE9A, which hydrolyzes radiolabeled ³H-cGMP to ³H-5'GMP. The product, ³H-5'GMP, is captured by scintillant-impregnated beads, bringing the radioisotope in close proximity to the scintillant and generating a light signal. Active inhibitors of PDE9A will reduce the amount of ³H-5'GMP produced, leading to a decrease in the signal.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and other necessary co-factors.
-
Compound Dilution: Serially dilute the test compounds (this compound and its inactive enantiomer) in DMSO and then in the assay buffer to achieve the desired final concentrations.
-
Enzyme and Substrate Addition: Add a fixed concentration of purified human, mouse, or rat PDE9A enzyme to the wells of a microplate containing the diluted compounds. Initiate the enzymatic reaction by adding the ³H-cGMP substrate.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow for enzymatic conversion.
-
Termination and Detection: Stop the reaction by adding a stop buffer containing SPA beads (e.g., yttrium silicate). The beads preferentially bind to the linear nucleotide product (³H-5'GMP).
-
Signal Measurement: After an incubation period to allow for bead settling and binding, measure the light emission using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Potency: Cellular PDE9A Assay
This assay evaluates the ability of the compounds to inhibit PDE9A activity within a cellular context.
Principle: This assay typically utilizes a cell line engineered to express PDE9A and a reporter system that responds to changes in intracellular cGMP levels. Inhibition of PDE9A by a test compound leads to an accumulation of cGMP, which in turn activates the reporter system, producing a measurable signal (e.g., luminescence or fluorescence).
Protocol:
-
Cell Culture and Plating: Culture a suitable host cell line (e.g., HEK293) stably expressing the PDE9A enzyme and a cGMP-responsive reporter gene (e.g., CRE-luciferase) in appropriate growth medium. Seed the cells into microplates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its inactive enantiomer) and incubate for a predetermined time.
-
Stimulation: Stimulate the cells with an agent that increases intracellular cGMP levels, such as a natriuretic peptide (e.g., ANP or BNP), to activate the cGMP signaling pathway.
-
Reporter Gene Assay: Following stimulation, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) according to the manufacturer's instructions.
-
Data Analysis: Determine the EC50 value, the concentration of the compound that produces 50% of the maximal response, by plotting the reporter activity against the compound concentration.
Visualizing the Mechanism and Workflow
To further elucidate the context of this efficacy comparison, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: cGMP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for comparing the efficacy of PDE9A inhibitors.
References
- 1. progeninc.co.kr [progeninc.co.kr]
- 2. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. PDE9A Assay Kit - Creative BioMart [creativebiomart.net]
A Comparative Analysis of the Pharmacokinetic Profiles of Leading PDE9A Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of PF-04447943, BAY-7081, and Other Key PDE9A Inhibitors
The inhibition of phosphodiesterase 9A (PDE9A) has emerged as a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases and heart failure. This is due to its role in modulating cyclic guanosine monophosphate (cGMP) signaling, primarily within the natriuretic peptide pathway. A critical aspect of drug development for any target is a thorough understanding of the pharmacokinetic (PK) properties of potential drug candidates. This guide provides a comparative analysis of the available pharmacokinetic data for prominent PDE9A inhibitors, including PF-04447943 and BAY-7081, supported by detailed experimental methodologies and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for selected PDE9A inhibitors. Direct comparison between compounds is most meaningful when data is derived from the same species. Human data is presented where available.
| Inhibitor | Species | Dose | Tmax (hr) | Cmax (ng/mL) | AUC (ng·hr/mL) | t1/2 (hr) | Bioavailability (F%) | Clearance (L/hr/kg) | Volume of Distribution (Vss) (L/kg) |
| PF-04447943 | Human | 5 mg | 1.9 | 103 | 743 | 5.1 | - | - | - |
| Human | 25 mg | 2.0 | 549 | 4330 | 5.8 | - | - | - | |
| BAY-7081 | Rat | 1.0 mg/kg (oral) | - | - | - | 1.3 | 61% | 1.6 | - |
| Dog | 1.0 mg/kg (oral) | - | - | - | 2.9 | 83% | 0.4 | 1.2 |
Data for PF-04447943 was obtained from a Phase Ib study in stable sickle cell disease patients. Data for BAY-7081 was obtained from preclinical studies. Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; F%: Oral bioavailability; Vss: Volume of distribution at steady state.
Experimental Protocols
The following sections detail the generalized
The Potent and Selective PDE9A Inhibitor (+)-BAY-7081: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the phosphodiesterase 9A (PDE9A) inhibitor (+)-BAY-7081. While direct preclinical comparative efficacy studies for this compound are not publicly available, this document summarizes its potent in vitro profile against other PDE9A inhibitors and presents available in vivo efficacy data for a comparator compound in a relevant heart failure model. Detailed experimental methodologies and signaling pathway diagrams are included to support further research.
Introduction to this compound
This compound is a novel, potent, selective, and orally bioavailable cyanopyridone-based inhibitor of phosphodiesterase 9A (PDE9A).[1][2] PDE9A is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a critical second messenger in various physiological processes.[3][4] Dysregulation of cGMP signaling is implicated in the pathophysiology of several cardiovascular diseases, including heart failure.[5][6][7] By inhibiting PDE9A, this compound increases intracellular cGMP levels, thereby offering a potential therapeutic strategy for conditions characterized by impaired cGMP signaling.[1][2]
In Vitro Profile: A Comparison of Potency and Selectivity
A key aspect of a therapeutic candidate is its potency and selectivity for its intended target. The following table summarizes the in vitro inhibitory activity of this compound against PDE9A and compares it with another known PDE9A inhibitor, PF-04447943.
| Compound | Target | IC₅₀ (nM) | Cellular EC₅₀ (µM) | Selectivity for PDE9A over PDE1 | Reference |
| This compound | Human PDE9A | 15 | 1.0 | 49-fold | [2] |
| Mouse PDE9A | 34 | - | - | [2] | |
| Rat PDE9A | 42 | - | - | [2] | |
| PF-04447943 | Human PDE9A | - | 1.7 | - | [2] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
As the data indicates, this compound demonstrates high potency against human PDE9A with an IC₅₀ of 15 nM.[2] It also shows significant selectivity for PDE9A over other phosphodiesterase isoforms, such as PDE1.[2] In a cell-based assay, this compound showed a potent effect with an EC₅₀ of 1.0 µM, which is more potent than the comparator PF-04447943 (EC₅₀ of 1.7 µM).[2]
Preclinical Efficacy in a Heart Failure Model
While in vivo efficacy data for this compound has not been published, a study on its discovery reported the effects of the comparator PDE9A inhibitor, PF-04447943, in a transverse aortic constriction (TAC) mouse model of heart failure.[8] This model mimics pressure overload-induced cardiac hypertrophy and dysfunction.[9] The administration of PF-04447943 in this model led to a statistically significant reduction in left atrial hypertrophy and showed a trend towards improvement in heart function.[8] These findings substantiate the therapeutic potential of PDE9A inhibition in heart failure.
Signaling Pathway of PDE9A Inhibition
The therapeutic effect of this compound is mediated through the potentiation of the cGMP signaling pathway. Natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), bind to their receptors, leading to the activation of particulate guanylate cyclase (pGC) and the synthesis of cGMP.[5] PDE9A is a key enzyme responsible for the degradation of this cGMP pool.[3] By inhibiting PDE9A, this compound increases the intracellular concentration of cGMP, leading to the activation of protein kinase G (PKG).[6] Activated PKG mediates various downstream effects that are protective in the context of heart failure, including anti-hypertrophic, anti-fibrotic, and lusitropic (improving diastolic relaxation) effects.[7]
Caption: cGMP signaling pathway targeted by this compound.
Experimental Protocols
Transverse Aortic Constriction (TAC) Mouse Model
The transverse aortic constriction (TAC) model is a widely used surgical procedure in mice to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.[9]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, needle holders)
-
Suture material (e.g., 7-0 silk)
-
A blunt needle or a spacer of a defined gauge (e.g., 27-gauge)
-
Ventilator
-
Heating pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature. Shave the chest area and disinfect the surgical site.
-
Intubation and Ventilation: Intubate the mouse and connect it to a ventilator to maintain respiration during the procedure.
-
Incision: Make a small incision at the suprasternal notch.
-
Exposure of the Aortic Arch: Carefully dissect the tissues to expose the transverse aortic arch.
-
Ligation: Pass a suture underneath the aortic arch between the innominate and left common carotid arteries.
-
Constriction: Tie the suture snugly around the aorta against a spacer (e.g., a 27-gauge needle). Once the knot is secured, quickly remove the spacer. This creates a defined constriction of the aorta.
-
Closure: Close the chest and skin incisions.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
Sham Operation: For control animals, a sham operation is performed that includes all steps except for the actual constriction of the aorta.
Caption: Experimental workflow for the TAC mouse model.
Conclusion
This compound is a highly potent and selective PDE9A inhibitor with a promising in vitro profile. While direct comparative preclinical efficacy data for this compound is not yet available in the public domain, the demonstrated efficacy of other PDE9A inhibitors in the well-established TAC model of heart failure highlights the potential of this therapeutic strategy. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers investigating the therapeutic utility of this compound and other PDE9A inhibitors in preclinical models of cardiovascular disease. Further in vivo studies are warranted to fully elucidate the therapeutic efficacy of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Evaluation of phosphodiesterase 9A as a novel biomarker in heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 9a Inhibition in Mouse Models of Diastolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Safety and efficacy of up to 60 h of iv istaroxime in pre‐cardiogenic shock patients: Design of the SEISMiC trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transverse aortic constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of (+)-BAY-7081 Across Species: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of (+)-BAY-7081, a selective phosphodiesterase 9A (PDE9A) inhibitor, across various species. The data presented is compiled from in vitro studies to assist researchers in evaluating its potential for preclinical and translational studies.
In Vitro Potency Against PDE9A
This compound demonstrates high potency against PDE9A, with variations observed across different species. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against PDE9A from human, mouse, and rat.
| Species | IC50 (nM) |
| Human | 15[1][2] |
| Mouse | 34[1][2] |
| Rat | 42[1][2] |
Table 1: In vitro potency of this compound against PDE9A enzyme from different species.
The data indicates that this compound is most potent against the human PDE9A enzyme, with approximately 2.3-fold and 2.8-fold lower potency against the mouse and rat enzymes, respectively.
Cellular Activity
In addition to biochemical assays, the potency of this compound was assessed in a cell-based assay. In a stably transfected Chinese hamster ovary (CHO) cell line expressing human PDE9A, soluble guanylate cyclase (sGC), the olfactory cyclic nucleotide-gated cation channel CNGA2, and the photoprotein aequorin, this compound exhibited a half-maximal effective concentration (EC50) of 1 µM[3].
Experimental Protocols
Biochemical IC50 Determination (Scintillation Proximity Assay)
The in vitro potency of this compound against PDE9A was determined using a scintillation proximity assay (SPA). The fundamental steps of this assay are outlined below:
Protocol Steps:
-
Enzyme and Substrate Preparation: Recombinant PDE9A enzymes from human, mouse, and rat sources were used. The substrate, radiolabeled [3H]-cyclic guanosine monophosphate ([3H]-cGMP), was prepared at a fixed concentration.
-
Compound Dilution: this compound was serially diluted to create a range of concentrations.
-
Incubation: The PDE9A enzyme, [3H]-cGMP, and varying concentrations of this compound were incubated together to allow for enzymatic activity.
-
Scintillation Proximity Assay (SPA): SPA beads, which are coated with a scintillant and bind to the nucleotide product ([3H]-GMP), were added to the reaction mixture. When a radiolabeled product binds to the bead, it comes into close enough proximity to excite the scintillant, producing light.
-
Detection: The light emitted was measured using a scintillation counter. The amount of light produced is proportional to the amount of [3H]-cGMP hydrolyzed.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Context
This compound exerts its effect by inhibiting PDE9A, an enzyme that specifically hydrolyzes cGMP. By inhibiting PDE9A, this compound increases intracellular levels of cGMP, which can then modulate downstream signaling pathways.
This guide provides a concise overview of the comparative potency of this compound. For more in-depth information, researchers are encouraged to consult the primary literature.
References
Safety Operating Guide
Safe Disposal Protocol for (+)-BAY-7081
This document provides comprehensive guidance on the proper disposal procedures for the research chemical (+)-BAY-7081. Adherence to these protocols is essential to ensure personnel safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals trained in handling chemical substances.
Hazard Identification and Risk Assessment
While a comprehensive Safety Data Sheet (SDS) from the primary manufacturer is not publicly available, information from suppliers and general chemical safety principles indicate that this compound should be handled as a potentially hazardous substance. All laboratory personnel must wear appropriate Personal Protective Equipment (PPE) when handling this compound.
1.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. However, the following are recommended as a minimum:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex). Regularly inspect gloves for signs of degradation or puncture. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | A respirator may be necessary if there is a risk of aerosolization or if handling large quantities. |
1.2. In Case of Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Step-by-Step Disposal Procedure
2.1. Unused or Expired this compound (Solid Waste)
-
Segregation : Do not mix this compound with other chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[1]
-
Packaging :
-
Place the solid this compound waste in a clearly labeled, sealable, and chemically compatible container. The original container is often a suitable choice.
-
The container must be in good condition, with no cracks or leaks.
-
-
Labeling :
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Include the date of disposal.
-
-
Storage :
-
Store the sealed and labeled container in a designated hazardous waste accumulation area within the laboratory.[2]
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Collection :
-
Arrange for collection by your institution's EHS or a licensed hazardous waste disposal contractor. Do not dispose of solid this compound in the regular trash.
-
2.2. Contaminated Labware and Materials (Solid Waste)
Items such as pipette tips, centrifuge tubes, gloves, and paper towels that are contaminated with this compound must be disposed of as hazardous waste.
-
Collection : Place all contaminated disposable items into a designated, clearly labeled hazardous waste container lined with a durable plastic bag.
-
Labeling : The container should be labeled as "Hazardous Waste" and indicate that it contains materials contaminated with "this compound".
-
Disposal : Once the container is full, seal it and arrange for collection by your institution's EHS or a licensed hazardous waste disposal contractor.
2.3. Decontamination of Non-Disposable Equipment
Proper decontamination is crucial to prevent cross-contamination and ensure the safety of all laboratory personnel.[3]
-
Initial Cleaning : Carefully remove any visible solid residue of this compound. This can be done by scraping or wiping with a damp cloth. Take care to avoid creating dust.[3]
-
Solvent Wash :
-
Consult the SDS or other chemical literature for a suitable solvent that will dissolve this compound without damaging the equipment.
-
Rinse the equipment thoroughly with the chosen solvent. Collect the solvent rinse as hazardous liquid waste.
-
-
Detergent Wash : Wash the equipment with a laboratory-grade detergent and water.
-
Final Rinse : Rinse the equipment with deionized water.
-
Drying : Allow the equipment to air dry completely before reuse or storage.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal Workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, and refer to the most current Safety Data Sheet (SDS) available for this compound. Your institution's Environmental Health and Safety (EHS) department is the primary resource for any questions or concerns regarding chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
